GPR81 agonist 1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H30N4O2S2 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
4-methyl-N-[5-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-thiophen-2-yl-1,3-thiazol-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H30N4O2S2/c1-15-5-7-16(8-6-15)21(28)24-22-23-20(17-4-3-13-29-17)18(30-22)14-19(27)26-11-9-25(2)10-12-26/h3-4,13,15-16H,5-12,14H2,1-2H3,(H,23,24,28) |
InChI Key |
ZLQAEANISSHOLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC2=NC(=C(S2)CC(=O)N3CCN(CC3)C)C4=CC=CS4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the GPR81 Agonist Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a metabolic sensor primarily activated by the endogenous ligand L-lactate. It is a Class A GPCR that couples to the Gi/o family of G proteins. The canonical signaling pathway initiated by GPR81 agonism involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent dampening of protein kinase A (PKA) activity. This mechanism is central to its most well-characterized physiological role: the anti-lipolytic effect in adipocytes. Beyond adipose tissue, GPR81 is expressed in various other tissues, including skeletal muscle, brain, and immune cells, and is notably upregulated in numerous cancers, where it contributes to proliferation, angiogenesis, and immune evasion. This guide details the core mechanism of action of GPR81 agonists, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the signaling cascade and experimental workflows.
Introduction to GPR81 (HCA1)
GPR81 is a G protein-coupled receptor that was initially identified as an orphan receptor with high homology to the nicotinic acid receptor, GPR109A.[1] It is encoded by the HCAR1 gene and is highly expressed in adipocytes.[1] Lower levels of expression are also detected in the brain, skeletal muscle, liver, and intestine.[2][3][4][5] The identification of L-lactate, a byproduct of glycolysis, as its endogenous agonist revealed GPR81's role as a crucial sensor of metabolic state.[6][7][8] Upon activation, GPR81 transduces signals primarily through the Gi alpha subunit, positioning it as a key regulator of metabolic homeostasis and a potential therapeutic target for metabolic and oncologic diseases.[1][2][9]
Core Mechanism of Action: The Gαi Signaling Pathway
The primary mechanism of action for GPR81 agonists is the activation of the inhibitory G protein (Gαi) signaling cascade. This process can be broken down into several key steps:
-
Agonist Binding: L-lactate or a synthetic agonist binds to the GPR81 receptor, inducing a conformational change. Computational modeling and mutation analyses suggest that residues such as Arg71, Arg99, Glu166, and Arg240 in human GPR81 are critical for lactate binding.[2]
-
Gαi Protein Coupling and Activation: The agonist-bound receptor acts as a guanine nucleotide exchange factor (GEF) for its coupled heterotrimeric G protein (Gαi, Gβ, Gγ). This promotes the exchange of GDP for GTP on the Gαi subunit, causing the dissociation of Gαi-GTP from the Gβγ dimer.[9]
-
Inhibition of Adenylyl Cyclase (AC): The activated Gαi-GTP subunit directly binds to and inhibits the enzyme adenylyl cyclase.[6]
-
Reduction of Cyclic AMP (cAMP): The inhibition of adenylyl cyclase activity leads to a decrease in the intracellular concentration of the second messenger cAMP.[3][6][9]
-
Inhibition of Protein Kinase A (PKA): cAMP is the primary activator of PKA. Reduced cAMP levels lead to decreased PKA activity.[3][10]
-
Downstream Cellular Response: The reduction in PKA activity alters the phosphorylation state and activity of numerous downstream target proteins, leading to a specific cellular response. The most prominent example is the reduced phosphorylation of hormone-sensitive lipase (HSL) in adipocytes, which inhibits lipolysis.[5][7]
While the Gαi-cAMP pathway is the canonical and most studied signaling axis, evidence in some cell types, particularly in cancer, suggests GPR81 may also signal through alternative pathways, such as the PI3K/Akt pathway, to promote cell survival and angiogenesis.[5][11]
Downstream Physiological and Pathophysiological Roles
The activation of GPR81 by agonists leads to diverse biological outcomes depending on the cell type.
-
Adipose Tissue (Anti-lipolysis): In adipocytes, GPR81 activation robustly inhibits the breakdown of triglycerides into free fatty acids and glycerol.[1][5][6] This is a direct consequence of the Gαi-mediated reduction in cAMP and PKA activity, preventing the phosphorylation and activation of hormone-sensitive lipase (HSL) and perilipin. This mechanism is thought to be a feedback loop where high levels of lactate (from glycolysis) signal to conserve stored fat.[12]
-
Cancer Biology (Pro-tumoral Effects): Many cancer cells upregulate GPR81 expression.[13] Lactate, abundant in the tumor microenvironment, acts in an autocrine and paracrine manner to activate GPR81.[14] This signaling promotes cancer cell survival, proliferation, chemoresistance, and immune evasion.[13][14] In some cancers, GPR81 signaling can also activate pro-angiogenic pathways, such as PI3K/Akt-CREB, to increase tumor vascularization.[11]
-
Skeletal Muscle (Metabolic Regulation): GPR81 is expressed in skeletal muscle, particularly in type II (glycolytic) fibers.[3][15] Its activation by lactate produced during exercise may play a role in regulating fuel utilization by inhibiting the breakdown of intramyocellular triglycerides, thus preserving local fat stores.[6][10]
-
Nervous System (Neuromodulation): In the brain, GPR81 is expressed in neurons and may play a role in neuroprotection and modulating synaptic function.[2][8] Lactate signaling through GPR81 can influence neuronal excitability and energy homeostasis.[16]
-
Immune System (Immunomodulation): GPR81 activation can have anti-inflammatory effects. For instance, it has been shown to protect against experimental colitis by modulating dendritic cell and macrophage function, promoting regulatory T cell responses.[4]
Quantitative Pharmacology of GPR81 Agonists
The potency of GPR81 agonists is determined by their ability to bind to the receptor and elicit a downstream response, typically measured as the inhibition of cAMP production or a functional outcome like the inhibition of lipolysis.
| Agonist | Assay Type | Cell Line / System | Potency (EC₅₀ / IC₅₀) | Reference(s) |
| L-Lactate | cAMP Inhibition | CHO-K1 cells expressing human GPR81 | 1.5 - 5 mM | [3] |
| AZ1 | HOMA-IR reduction | ob/ob mice (in vivo) | 20 µmol/kg/day | [7] |
| AZ2 | Mean Arterial Pressure | Anesthetized rats (in vivo) | 0.9 µmol/kg/min | [7] |
| 3,5-DHBA | PKC/PKA Phosphorylation | Primary mouse neurons | 10 mM (L-lactate) | [17] |
Note: Data for synthetic agonists like AZ1 and AZ2 are often presented as in vivo effective doses rather than in vitro EC₅₀ values in the cited literature. 3,5-dihydroxybenzoic acid (3,5-DHBA) is a commonly used synthetic agonist.
Key Experimental Methodologies
Verifying the mechanism of action of a GPR81 agonist involves a series of standard and specific assays.
Gαi Coupling Assay (e.g., [³⁵S]GTPγS Binding Assay)
This assay directly measures the activation of Gαi proteins by an agonist-bound receptor.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing GPR81 (e.g., HEK293 or CHO cells).
-
Reaction Setup: In a microplate, combine the cell membranes, the GPR81 agonist to be tested, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: Incubate the mixture to allow for agonist binding and subsequent G protein activation (GDP-GTP exchange).
-
Signal Capture: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS using rapid filtration over a filter mat.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter. An increase in [³⁵S]GTPγS binding compared to a vehicle control indicates G protein activation.
Intracellular cAMP Measurement Assay
This is the most common functional assay to confirm the Gαi-mediated inhibition of adenylyl cyclase.
Protocol Outline:
-
Cell Culture: Plate cells expressing GPR81 (e.g., CHO-K1-hGPR81) in a multi-well plate and allow them to adhere.
-
Adenylyl Cyclase Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate adenylyl cyclase with an agent like Forskolin to elevate basal cAMP levels.
-
Agonist Treatment: Add varying concentrations of the GPR81 agonist.
-
Cell Lysis: After a short incubation period, lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure cAMP levels in the lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen. A dose-dependent decrease in cAMP levels in the presence of the agonist confirms Gαi pathway activation.
Adipocyte Lipolysis Assay
This functional assay measures the physiological endpoint of GPR81 activation in its primary tissue.
Protocol Outline:
-
Adipocyte Isolation: Isolate primary adipocytes from adipose tissue (e.g., from rodents) by collagenase digestion.
-
Lipolysis Stimulation: Stimulate lipolysis in the isolated adipocytes using a β-adrenergic agonist like isoproterenol. This increases intracellular cAMP and activates HSL.
-
Agonist Treatment: Concurrently treat the adipocytes with the GPR81 agonist at various concentrations.
-
Incubation: Incubate the cells to allow for lipolysis to occur.
-
Glycerol Measurement: Collect the media and measure the concentration of glycerol (a product of triglyceride breakdown) using a colorimetric or fluorometric assay kit.
-
Data Analysis: A reduction in glycerol release in agonist-treated cells compared to cells treated with isoproterenol alone indicates an anti-lipolytic effect.
References
- 1. Elucidation of signaling and functional activities of an orphan GPCR, GPR81 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. GPR81, a cell-surface receptor for lactate, regulates intestinal homeostasis and protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lactate and the GPR81 receptor in metabolic regulation: implications for adipose tissue function and fatty acid utilisation by muscle during exercise | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of GRP81 lactate receptor in synaptic transmission regulation: does it enhance endocytosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of GPR81–cAMP–PKA pathway in endurance training-induced intramuscular triglyceride accumulation and mitochondrial content changes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell surface lactate receptor GPR81 is crucial for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. G protein-coupled lactate receptor GPR81 control of ventrolateral ventromedial hypothalamic nucleus glucoregulatory neurotransmitter and 5'-AMP-activated protein kinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]
GPR81 Agonist Signaling: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the G-protein coupled receptor 81 (GPR81) signaling pathway, with a focus on its activation by agonists. GPR81, also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a class A G-protein coupled receptor (GPCR) that plays a crucial role in metabolic regulation, particularly in the inhibition of lipolysis. Its endogenous ligand is L-lactate, a metabolite of glycolysis. This guide details the molecular mechanisms of GPR81 signaling, presents quantitative data for key agonists, outlines experimental protocols for studying the pathway, and provides visualizations of the signaling cascade and experimental workflows.
Core Signaling Pathway
GPR81 is a member of the Gi/o-coupled GPCR family.[1][2] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi). This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[3] The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). PKA is a key enzyme that, when active, phosphorylates a variety of downstream targets, including hormone-sensitive lipase (HSL) in adipocytes, thereby promoting lipolysis. By inhibiting this cascade, GPR81 activation effectively suppresses the breakdown of triglycerides into free fatty acids and glycerol.[4]
Recent studies also suggest potential crosstalk with other signaling pathways, such as the PI3K/Akt and ERK1/2 pathways, indicating a broader role for GPR81 in cellular regulation.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Cell surface lactate receptor GPR81 is crucial for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of GPR81–cAMP–PKA pathway in endurance training-induced intramuscular triglyceride accumulation and mitochondrial content changes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GPR81 Agonist 1: A Deep Dive into Downstream Signaling and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCA1), has emerged as a significant therapeutic target, particularly in the context of metabolic diseases and oncology. Its endogenous ligand, lactate, signals a state of high glycolytic activity. The development of potent and selective synthetic agonists, such as GPR81 agonist 1, has enabled a more precise dissection of the downstream signaling cascades initiated by this receptor. This technical guide provides a comprehensive overview of the downstream targets of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development efforts.
Core Signaling Pathway: Gi-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway initiated by the activation of GPR81 by an agonist is mediated by the inhibitory G protein, Gi. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This fundamental mechanism underlies the most well-characterized physiological effect of GPR81 activation: the inhibition of lipolysis in adipocytes.[4][5][6][7][8][9][10]
Quantitative Effects of this compound on cAMP and Lipolysis
This compound is a potent and highly selective agonist for both human and mouse GPR81.[6][11] Its primary downstream effect is the dose-dependent inhibition of lipolysis.
| Parameter | Species | Value | Cell Type/Condition | Reference |
| EC50 (GPR81 activation) | Human | 58 nM | Recombinant cells | [6][11] |
| Mouse | 50 nM | Recombinant cells | [6][11] | |
| Inhibition of Lipolysis | Mouse | - | Differentiated 3T3-L1 adipocytes | [6][11] |
| In vivo effect | Mouse | Suppression of lipolysis | 100 mg/kg, i.p. | [6][11] |
Diverse Downstream Signaling Cascades
Beyond the canonical Gi-cAMP-PKA pathway, activation of GPR81 by agonists has been shown to trigger a variety of downstream signaling events in a cell-type and context-dependent manner. These alternative pathways highlight the pleiotropic roles of GPR81 in physiology and disease.
PI3K/Akt-CREB Pathway in Angiogenesis
In the context of breast cancer, GPR81 signaling has been demonstrated to promote angiogenesis. This effect is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, leading to the phosphorylation and activation of the cAMP response element-binding protein (CREB). Activated CREB then upregulates the expression of the pro-angiogenic factor amphiregulin (AREG).[12][13]
RhoA/ROCK1-p38 Pathway in Cachexia
Recent studies have implicated GPR81 in the pathogenesis of cancer-associated cachexia. In this context, lactate-GPR81 signaling activates a non-canonical pathway involving the Gβγ subunits of the heterotrimeric G protein, which in turn activate the RhoA/ROCK1-p38 signaling cascade, leading to muscle wasting.[13]
Regulation of Metabolic Gene Expression
GPR81 activation can also modulate the expression of genes involved in lactate metabolism and mitochondrial biogenesis. In pancreatic cancer cells, GPR81 signaling increases the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), monocarboxylate transporters 1 and 4 (MCT1 and MCT4), and CD147.[14]
PKC and PKA Activation in Neurons
In primary neurons, GPR81 agonism has been shown to stimulate both Protein Kinase C (PKC) and Protein Kinase A (PKA) signaling pathways, suggesting a role in neurodevelopment and neuroprotection.[15][16]
Visualizing the Downstream Pathways
To provide a clear visual representation of the complex signaling networks downstream of GPR81, the following diagrams have been generated using the DOT language.
Canonical Gi-cAMP Pathway
Caption: Canonical GPR81 signaling cascade.
Non-Canonical Signaling Pathways
Caption: GPR81 non-canonical signaling pathways.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to elucidate the downstream effects of GPR81 agonists.
cAMP Measurement Assay
Objective: To quantify the change in intracellular cAMP levels following GPR81 agonist stimulation.
Methodology:
-
Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing GPR81 (e.g., CHO-K1 cells stably expressing human GPR81) in appropriate growth medium.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Stimulation:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (100 µM) for 30 minutes at 37°C to prevent cAMP degradation.
-
Add the GPR81 agonist at various concentrations to the wells. Include a vehicle control and a positive control such as forskolin (10 µM) to directly activate adenylyl cyclase.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
cAMP Detection: Quantify cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample by interpolating from the standard curve. Plot the cAMP concentration against the agonist concentration to determine the EC50 or IC50 value.
Western Blot for Phosphorylated ERK (p-ERK)
Objective: To detect the phosphorylation status of ERK1/2 as a readout of MAP kinase pathway activation.
Methodology:
-
Cell Culture and Stimulation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours prior to stimulation to reduce basal ERK phosphorylation.
-
Stimulate the cells with the GPR81 agonist at the desired concentrations and time points.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
RhoA Activation Assay (G-LISA)
Objective: To quantify the amount of active, GTP-bound RhoA.
Methodology:
-
Cell Culture and Stimulation: Culture and stimulate cells with the GPR81 agonist as described for the Western blot protocol.
-
Cell Lysis: Lyse the cells with the lysis buffer provided in the RhoA activation assay kit.
-
Assay Procedure (G-LISA format):
-
Add equal amounts of protein lysate to the wells of a 96-well plate coated with a Rho-GTP-binding protein.
-
Incubate for 30-60 minutes to allow active RhoA to bind.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for RhoA.
-
Incubate and then wash away the unbound primary antibody.
-
Add a secondary antibody conjugated to HRP.
-
Incubate and then wash away the unbound secondary antibody.
-
Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.
-
-
Data Analysis: The signal intensity is directly proportional to the amount of active RhoA in the sample. Normalize the signal to the total protein concentration of the lysate.
Conclusion
This compound is a valuable tool for investigating the multifaceted roles of the lactate receptor. Its primary downstream effect, the inhibition of lipolysis via the Gi-cAMP pathway, is well-established. However, emerging evidence reveals a broader signaling repertoire, including the activation of PI3K/Akt and RhoA pathways, and the regulation of gene expression, which are implicated in diverse pathophysiological processes such as cancer progression and cachexia. The detailed protocols and pathway diagrams provided in this guide are intended to empower researchers to further explore the therapeutic potential of targeting GPR81 and to unravel the full complexity of its downstream signaling networks.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. abmole.com [abmole.com]
- 7. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of GPR81 Agonists: A Technical Guide for Researchers
An In-depth Review of G-Protein Coupled Receptor 81 (GPR81) Agonist Discovery, from High-Throughput Screening to Lead Optimization and In Vivo Characterization.
Introduction
G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), has emerged as a promising therapeutic target, primarily for the treatment of dyslipidemia.[1][2] Endogenously activated by the metabolite lactate, GPR81 is highly expressed in adipocytes and plays a crucial role in the inhibition of lipolysis.[3] This mechanism involves the coupling of the receptor to a Gi protein, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] The anti-lipolytic effect of GPR81 activation presents a compelling strategy for reducing plasma free fatty acid levels, a key factor in metabolic disorders.
The development of potent and selective GPR81 agonists has been a key focus of medicinal chemistry efforts. The endogenous ligand, lactate, has low potency, making it unsuitable as a therapeutic agent.[4] Consequently, significant research has been directed towards the discovery of small molecule agonists with improved pharmacological properties. This guide provides a comprehensive technical overview of the discovery and development of GPR81 agonists, with a focus on data-driven insights, detailed experimental methodologies, and the logical progression of drug discovery campaigns.
GPR81 Signaling Pathways
The primary signaling pathway for GPR81 involves its coupling to the inhibitory G-protein, Gi. Upon agonist binding, the Gi-alpha subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This decrease in cAMP subsequently reduces the activity of Protein Kinase A (PKA), which in turn leads to the dephosphorylation and inactivation of hormone-sensitive lipase (HSL), a key enzyme responsible for the breakdown of triglycerides into free fatty acids and glycerol.
In addition to the canonical Gi-cAMP pathway, evidence suggests that GPR81 may also signal through alternative pathways, such as the PI3K/Akt-CREB pathway, which has been implicated in angiogenesis. Further research is ongoing to fully elucidate the complete signaling network of GPR81 in various tissues and disease states.
Discovery of GPR81 Agonists: High-Throughput Screening
High-throughput screening (HTS) has been instrumental in identifying novel chemical scaffolds for GPR81 agonists.[2][4] These campaigns typically utilize cell lines stably expressing the human GPR81 receptor and a reporter system to measure the downstream consequences of receptor activation, most commonly the inhibition of forskolin-stimulated cAMP production.
A typical HTS workflow involves the screening of large compound libraries at a single concentration to identify "hits" that modulate the GPR81-mediated signal. These initial hits then undergo a series of confirmation and counter-screening assays to eliminate false positives and promiscuous compounds. Confirmed hits are subsequently subjected to dose-response analysis to determine their potency (EC50).
Medicinal Chemistry and Lead Optimization
Following the identification of promising hit compounds from HTS, medicinal chemistry efforts focus on optimizing their pharmacological properties through iterative cycles of design, synthesis, and testing. The primary goals of lead optimization are to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.
Several distinct chemical series of GPR81 agonists have been identified and developed, including acyl ureas, aminothiazoles, and hydroxybenzoic acids.[2][4][5] Structure-activity relationship (SAR) studies have been crucial in guiding the optimization of these scaffolds.
Structure-Activity Relationship (SAR) of GPR81 Agonists
-
Acyl Urea Series: This series emerged from HTS campaigns and has been extensively explored. SAR studies have revealed that modifications to the acyl urea linker and the terminal aromatic rings can significantly impact potency and selectivity.[4]
-
Aminothiazole Series: Chemical optimization of aminothiazole derivatives has led to the discovery of highly potent and selective GPR81 agonists. Key modifications have focused on the substituents on the thiazole ring and the amide portion of the molecule.[2]
-
Hydroxybenzoic Acid Series: Starting from the weakly active 3-hydroxybenzoic acid, SAR exploration led to the identification of compounds like 3-chloro-5-hydroxybenzoic acid with improved potency and selectivity over the related GPR109a receptor.[5][6]
References
- 1. WO2008063321A2 - Gpr81-ligand complexes and their preparation and use - Google Patents [patents.google.com]
- 2. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel GPR81 agonist lead series for target biology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GPR81 Agonists in Metabolic Disease: A Technical Guide
Executive Summary: The G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCA1), has emerged as a significant therapeutic target for a range of metabolic diseases. Primarily expressed in adipocytes, GPR81 is the endogenous receptor for lactate, a key metabolite that functions as a signaling molecule under various physiological and pathophysiological conditions. Activation of GPR81 by its agonists initiates a signaling cascade that potently inhibits lipolysis, thereby reducing the release of free fatty acids (FFAs) into circulation. This primary mechanism has downstream benefits, including improved insulin sensitivity and amelioration of hepatic steatosis. This technical guide provides an in-depth review of GPR81's role in metabolic regulation, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its complex signaling pathways and therapeutic logic.
Introduction to GPR81: The Lactate Sensor
GPR81 is a Gi-protein coupled receptor that was initially identified as an orphan receptor.[1][2] Subsequent research deorphanized it, identifying L-lactate as its sole endogenous physiological ligand.[3][4] GPR81 is most abundantly expressed in white and brown adipose tissue.[3][5][6] Lower levels of expression are also found in the liver, kidney, skeletal muscle, and brain.[1][7] Lactate activates GPR81 within a physiological concentration range of 1-20 mM, initiating signals that regulate cellular and systemic metabolism.[4][8] This positions GPR81 as a critical sensor that links glycolysis with lipid metabolism, particularly in the context of insulin action and exercise.
The Core GPR81 Signaling Pathway
The activation of GPR81 by an agonist, such as lactate, triggers the dissociation of the coupled heterotrimeric Gi protein into its α and βγ subunits. The Gαi subunit subsequently inhibits the enzyme adenylyl cyclase.[3] This inhibition leads to a reduction in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[9] A decrease in cAMP levels results in reduced activity of Protein Kinase A (PKA), a key enzyme in the lipolytic cascade.[3][10] PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), the rate-limiting enzyme for the hydrolysis of triglycerides into FFAs and glycerol.[1][11] Therefore, the GPR81 signaling pathway effectively acts as a brake on adipocyte lipolysis.[4][10]
GPR81's Role in Lipid Metabolism and Dyslipidemia
The primary metabolic function of GPR81 activation is the robust inhibition of lipolysis in adipocytes.[3][5] This mechanism is also a key component of insulin's anti-lipolytic action; insulin promotes glucose uptake and its conversion to lactate within adipocytes, which then acts in an autocrine fashion on GPR81 to suppress FFA release.[3][6]
By lowering the levels of circulating FFAs, GPR81 agonists present a promising therapeutic strategy for dyslipidemia.[7][12][13] Several preclinical studies have demonstrated that both endogenous and synthetic GPR81 agonists effectively suppress fasting plasma FFA levels.[1][12][13]
| Table 1: Potency of Selected GPR81 Agonists | |
| Agonist | Effective Concentration / Potency (EC50) |
| L-Lactate | 1.0 - 5.0 mM[14] |
| 3-chloro-5-hydroxybenzoic acid | Selective GPR81 agonist with in vivo effects on lipolysis[15] |
| Aminothiazole Derivative (Compound 1) | ~50 nM (selective agonist)[16] |
| AZ1 / AZ2 | Potent and selective agonists used in preclinical studies |
Impact on Insulin Resistance and Glucose Homeostasis
Elevated plasma FFA levels are a known contributor to insulin resistance in peripheral tissues like the liver and skeletal muscle. By suppressing lipolysis, GPR81 agonists can improve insulin sensitivity and glucose control.[11][12][13] This provides a strong rationale for targeting GPR81 in the treatment of type 2 diabetes and metabolic syndrome.[11]
| Table 2: Effects of GPR81 Agonist (AZ1) in a Diet-Induced Obese (DIO) Mouse Model | |
| Parameter | Outcome |
| Study Duration | 28 days[11] |
| HOMA-IR | Significantly reduced vs. vehicle, indicating improved insulin sensitivity[11] |
| Plasma FFAs | Significantly reduced, suggesting durable anti-lipolytic effect[11] |
| Body Weight Gain | Significantly reduced vs. vehicle[11] |
GPR81 in Non-Alcoholic Fatty Liver Disease (NAFLD)
GPR81 plays a distinct role in hepatic lipid metabolism. Studies show that hepatic GPR81 expression is markedly downregulated in obese mice but upregulated during fasting.[17][18] Genetic deficiency of GPR81 worsens hepatic lipid accumulation and steatosis, particularly under fasting conditions.[17][18] The proposed mechanism involves GPR81 modulating the PGC-1α/L-CPT1 axis, which controls the transport of fatty acids into mitochondria for β-oxidation.[17][18] Furthermore, the common anti-diabetic drug metformin has been shown to improve experimental NAFLD in a GPR81-dependent manner, suggesting a synergistic therapeutic potential.[17][18]
| Table 3: Effects of GPR81 Agonist (Lactate) in a High-Fat Diet-Induced NAFLD Rat Model | |
| Parameter | Outcome in GPR81 Agonist Group vs. NAFLD Group |
| Treatment | Intraperitoneal lactate (50 nmol/L), once weekly for 12 weeks[19] |
| Liver Histopathology | Significant improvement in fatty changes and inflammatory cell infiltration[19] |
| Inflammatory Markers (NLRP3, IL-1β, IL-18) | Significantly decreased[19] |
| Insulin Resistance Markers (IRS-1, GLUT4) | Significantly improved[19] |
Experimental Protocols for GPR81 Agonist Evaluation
The investigation of GPR81 agonists requires a combination of in vitro and in vivo experimental models to assess potency, selectivity, and therapeutic efficacy.
Key Experimental Methodologies:
-
In Vitro Lipolysis Assay: Differentiated 3T3-L1 adipocytes are commonly used.[16] Cells are pre-incubated with the GPR81 agonist for a set period. Lipolysis is then stimulated using an agent like isoproterenol or forskolin. The concentration of glycerol or FFAs released into the medium is quantified as a measure of lipolysis. Inhibition of stimulated lipolysis indicates agonist activity.[16]
-
In Vivo NAFLD Model: Male Sprague-Dawley rats are fed a high-fat diet for several weeks to induce NAFLD.[19] Treatment groups receive intraperitoneal injections of the GPR81 agonist (e.g., lactate at 50 nmol/L) weekly.[19] Endpoints include fasting blood glucose, insulin, liver function tests, and histological analysis of liver tissue for steatosis and inflammation. Western blotting can be used to measure proteins in relevant inflammatory and insulin signaling pathways.[19]
-
In Vivo Diet-Induced Obesity (DIO) Model: C57BL/6 mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period to induce obesity and insulin resistance.[11] The GPR81 agonist is administered, often via oral gavage, for several weeks. Key assessments include oral glucose tolerance tests (OGTT), insulin tolerance tests (ITT), and calculation of the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) from fasting glucose and insulin levels. Plasma FFA levels are also monitored.[11]
Systemic Roles and Therapeutic Considerations
While the metabolic benefits of GPR81 agonism are clear, its systemic effects require careful consideration for drug development. Unexpectedly, studies with potent synthetic GPR81 agonists revealed a consistent and robust hypertensive effect in rodents.[11][12][13] This pressor effect was dependent on GPR81, as it was absent in GPR81-deficient mice.[11] Further investigation showed the hypertension was associated with a marked increase in renal vascular resistance, potentially mediated by the endothelin system.[11][13] This highlights a significant potential side effect that must be addressed, possibly through the development of tissue-selective agonists that preferentially target adipocytes over the renal microcirculation.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of GRP81 as a metabolic sensor and inflammatory mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactate and the GPR81 receptor in metabolic regulation: implications for adipose tissue function and fatty acid utilisation by muscle during exercise | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Lactate inhibits lipolysis in fat cells through activation of an orphan G-protein-coupled receptor, GPR81 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactate and the GPR81 receptor in metabolic regulation: implications for adipose tissue function and fatty acid utilisation by muscle during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. zen-bio.com [zen-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 12. researchgate.net [researchgate.net]
- 13. Involvement of the metabolic sensor GPR81 in cardiovascular control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The lactate receptor GPR81 mediates hepatic lipid metabolism and the therapeutic effect of metformin on experimental NAFLDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [Effects of GPR81 agonist on insulin resistance in rats with nonalcoholic fatty liver disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR81 Agonists in Cancer Biology: A Technical Guide to Core Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCAR1), has emerged as a critical player in the tumor microenvironment. Primarily recognized as a receptor for lactate, a metabolic byproduct often found in high concentrations in tumors, GPR81 is increasingly implicated in key aspects of cancer progression, including proliferation, angiogenesis, metastasis, and immune evasion. This technical guide provides an in-depth overview of the function of GPR81 agonists in cancer biology, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways to support ongoing research and drug development efforts in this promising area of oncology.
Core Functions of GPR81 Activation in Cancer
Activation of GPR81 by its endogenous agonist, lactate, which is abundant in the tumor microenvironment (10-40 mM), triggers a cascade of signaling events that collectively promote a malignant phenotype.[1] The half-maximal effective concentration (EC50) for lactate to activate GPR81 is approximately 5 mM.[2] GPR81 is overexpressed in a variety of cancer cell lines, including those from breast, pancreatic, colon, lung, and cervical cancers, with expression levels in some breast cancer cell lines being over 20 times higher than in normal mammary epithelial cells.[2][3] This aberrant expression underscores its potential as a therapeutic target.
Promotion of Cancer Cell Proliferation and Survival
GPR81 activation is crucial for cancer cell survival, particularly under conditions of low glucose where lactate serves as an alternative fuel source.[3] Studies have shown that GPR81 signaling promotes cancer cell proliferation and inhibits apoptosis. For instance, knockdown of GPR81 in breast cancer cells leads to a significant reduction in tumor growth and an increase in apoptotic cells.[4] In hypopharyngeal squamous cell carcinoma, silencing GPR81 enhances cisplatin-induced apoptosis.[5] The pro-survival signaling is, in part, mediated by the activation of the PI3K/Akt pathway.[2]
Induction of Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. GPR81 activation by lactate promotes angiogenesis through the secretion of pro-angiogenic factors.[2] A key mediator in this process is Amphiregulin (AREG). GPR81 signaling, via the PI3K/Akt-CREB pathway, upregulates AREG production, which in turn stimulates endothelial cell tube formation.[2]
Enhancement of Metastasis
GPR81 activity is linked to increased cancer cell migration and invasion, critical steps in the metastatic cascade. Knockdown of GPR81 in breast cancer cells has been shown to reduce cell migration by approximately 50%.[2][6] This is associated with alterations in the expression of genes related to the extracellular matrix and cell adhesion.[7]
Modulation of the Tumor Immune Microenvironment
A growing body of evidence indicates that GPR81 plays a significant role in tumor immune evasion. Lactate in the tumor microenvironment, acting through GPR81 on various immune cells, can suppress the anti-tumor immune response.[8] For example, GPR81 activation on dendritic cells can inhibit their ability to present tumor antigens to T cells.[9] Furthermore, GPR81 signaling has been implicated in the regulation of immune checkpoint molecules like PD-L1.[10]
Metabolic Reprogramming
GPR81 is a key regulator of cancer cell metabolism. It facilitates the uptake and utilization of lactate, allowing cancer cells to adapt to the harsh metabolic conditions within the tumor.[3] Activation of GPR81 can lead to increased expression of monocarboxylate transporters (MCTs), which are responsible for lactate transport across the cell membrane.[3]
Nuclear Translocation and Gene Regulation
Recent studies have revealed that GPR81 can translocate to the nucleus of cancer cells upon lactate stimulation.[11] In the nucleus, GPR81 can interact with proteins like Splicing Factor Proline and Glutamine Rich (SFPQ) to promote cancer cell growth and motility.[11] Chromatin immunoprecipitation sequencing (ChIP-seq) has shown that nuclear GPR81 can target a set of genes involved in critical cellular processes.[11]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the function of GPR81 in cancer biology.
Table 1: Effects of GPR81 Modulation on Tumor Growth and Survival
| Cancer Type | Model System | GPR81 Modulation | Observed Effect | Quantitative Data | Citation |
| Breast Cancer | Orthotopic mouse model (MDA-MB-231 cells) | GPR81 knockdown | Reduced tumor growth | >50% reduction in tumor volume at day 47 | [7] |
| Breast Cancer | Xenograft mouse model (MCF7 cells) | GPR81 knockdown | Decreased proliferation | Substantially decreased Ki-67 labeling index | [4] |
| Breast Cancer | Xenograft mouse model (MCF7 cells) | GPR81 knockdown | Increased apoptosis | Increased proportion of TUNEL-positive cells | [4] |
| Pancreatic Cancer | Orthotopic mouse model (Capan-II cells) | GPR81 knockdown | Slower tumor growth | Significantly slower growth rate compared to control | [3] |
| Pancreatic Cancer | Orthotopic mouse model (Capan-II cells) | GPR81 knockdown | Increased survival | Median survival increased from 42 to 70 days | [3] |
Table 2: Effects of GPR81 Modulation on Cell Migration and Invasion
| Cancer Type | Assay | GPR81 Modulation | Observed Effect | Quantitative Data | Citation |
| Breast Cancer | Transwell migration assay (MCF7 cells) | GPR81 knockdown | Reduced cell migration | ~50% reduction compared to control | [2] |
| Breast Cancer | Matrigel invasion assay (MCF7 cells) | GPR81 knockdown | Reduced cell invasion | Significantly decreased number of invaded cells | [2] |
Table 3: GPR81 Expression and Agonist Concentrations
| Parameter | Cancer Type / Condition | Value | Citation |
| GPR81 mRNA Expression | Breast cancer cell line (MCF7) vs. normal mammary epithelial cells | 22-fold increase | [2] |
| Lactate Concentration | Tumor microenvironment | 10-40 mM | [1] |
| Lactate EC50 for GPR81 | In vitro | ~5 mM | [2] |
Table 4: Effects of GPR81 Agonists and Antagonists on Cancer Cells
| Compound | Type | Cell Line | Assay | Observed Effect | Citation |
| 3,5-dihydroxybenzoic acid (3,5-DHBA) | Agonist | Breast cancer (MDA-MB-231) | Cell proliferation assay | Significant increase in cell proliferation | [12] |
| 3,5-dihydroxybenzoic acid (3,5-DHBA) | Agonist | Breast cancer (MDA-MB-231) | Colony formation assay | Significant increase in colony formation | [12] |
| 3-hydroxybutyrate (3-OBA) | Antagonist | Colorectal cancer (HT29) | Cell proliferation assay | Inhibition of cell proliferation | [13] |
| 3-hydroxybutyrate (3-OBA) | Antagonist | Colorectal cancer (HT29) | Glycolysis assay | Inhibition of glycolysis | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blot Analysis for PI3K/Akt Pathway Activation
Objective: To determine the phosphorylation status of key proteins in the PI3K/Akt signaling pathway upon GPR81 activation.
Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MCF7) to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Treat cells with a GPR81 agonist (e.g., 20 mM lactate or 150 µM 3,5-DHBA) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-PI3K, total PI3K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
In Vitro Angiogenesis (Tube Formation) Assay
Objective: To assess the angiogenic potential of conditioned media from cancer cells with modulated GPR81 activity.
Methodology:
-
Preparation of Conditioned Media:
-
Culture cancer cells with stable GPR81 knockdown and control cells.
-
When cells reach 70-80% confluency, replace the growth medium with serum-free medium.
-
Collect the conditioned medium after 24-48 hours and centrifuge to remove cell debris.
-
-
Tube Formation Assay:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.
-
Add the conditioned media from the cancer cells to the HUVEC cultures.
-
Incubate at 37°C for 4-12 hours.
-
Visualize and photograph the formation of tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Chromatin Immunoprecipitation (ChIP) Sequencing
Objective: To identify the genomic regions where GPR81 binds in cancer cells.
Methodology:
-
Cross-linking and Chromatin Preparation:
-
Treat cancer cells (e.g., lung cancer cell line) with 1% formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin with an antibody specific for GPR81 or a control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads.
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Sequencing:
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify GPR81 binding sites throughout the genome.
-
Visualizations
GPR81 Signaling Pathways in Cancer
Caption: GPR81 signaling cascade in cancer cells.
Experimental Workflow for In Vitro Angiogenesis Assay
Caption: Workflow for the in vitro angiogenesis assay.
Logical Relationship of GPR81 in the Tumor Microenvironment
Caption: Autocrine and paracrine roles of GPR81.
References
- 1. Lactate from the tumor microenvironment - A key obstacle in NK cell-based immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell surface lactate receptor GPR81 is crucial for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Lactate receptor GPR81 drives breast cancer growth and invasiveness through regulation of ECM properties and Notch ligand DLL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR81-mediated reprogramming of glucose metabolism contributes to the immune landscape in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GPR81 nuclear transportation is critical for cancer growth and progression in lung and other solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dual Blockade of Lactate/GPR81 and PD-1/PD-L1 Pathways Enhances the Anti-Tumor Effects of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
GPR81 Agonist 1 and Lactate Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a metabolic sensor that is gaining significant attention in the fields of metabolic diseases, oncology, and neurobiology. Its endogenous ligand is L-lactate, a molecule traditionally viewed as a metabolic waste product but now recognized as an important signaling molecule.[1][2][3] The activation of GPR81 by lactate initiates a cascade of intracellular events with diverse physiological consequences, including the inhibition of lipolysis in adipocytes, modulation of neuronal activity, and regulation of tumor growth and inflammation.[2][4] This technical guide provides an in-depth overview of GPR81 signaling, with a focus on a potent synthetic agonist, and details key experimental protocols for its study.
GPR81 Agonists: From Endogenous Ligands to Synthetic Modulators
The primary endogenous agonist for GPR81 is L-lactate, which activates the receptor at millimolar concentrations, consistent with physiological and pathophysiological levels.[3][5] The discovery of synthetic agonists has been crucial for dissecting the pharmacological and therapeutic potential of GPR81.
One such commercially available agonist is designated as GPR81 agonist 1 . While its precise chemical structure is proprietary, it is a potent and selective agonist for GPR81. In addition to this specific agonist, a number of other synthetic agonists have been developed and characterized in the scientific literature, providing valuable tools for research. A well-studied example is 3-chloro-5-hydroxybenzoic acid .[1][6][7][8][9] Other notable synthetic agonists include 3,5-dihydroxybenzoic acid (3,5-DHBA) , AZ1 , and AZ2 .[10][11][12]
Quantitative Data: Agonist Potency
The potency of various GPR81 agonists is typically determined by measuring their half-maximal effective concentration (EC50) in in vitro functional assays, such as cAMP inhibition or β-arrestin recruitment assays. The table below summarizes the reported EC50 values for key GPR81 agonists.
| Agonist | Species | Assay Type | EC50 | Reference |
| L-Lactate | Human | cAMP Inhibition | ~1-5 mM | [3] |
| This compound | Human | Not Specified | 58 nM | [13] |
| This compound | Mouse | Not Specified | 50 nM | [13] |
| 3-chloro-5-hydroxybenzoic acid | Human | Not Specified | 16 µM | [7] |
| 3-chloro-5-hydroxybenzoic acid | Mouse | Not Specified | 22 µM | [7] |
| 3-chloro-5-hydroxybenzoic acid | Rat | Not Specified | 7 µM | [7] |
| AZ1 | Rat | Glycerol Release | 58 nM | [5] |
| AZ1 | Human | Glycerol Release | 550 nM | [5] |
| 3,5-dihydroxybenzoic acid (3,5-DHBA) | Not Specified | Not Specified | Not Specified | [12] |
GPR81 Signaling Pathways
GPR81 activation triggers both canonical G protein-dependent and non-canonical G protein-independent signaling pathways.
Canonical Gαi-Mediated Signaling Pathway
The primary and most well-characterized signaling pathway for GPR81 involves its coupling to the inhibitory G protein alpha subunit (Gαi).[14][15] Upon agonist binding, GPR81 undergoes a conformational change, leading to the activation of the Gαi subunit. This, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), which subsequently affects the phosphorylation state and activity of downstream target proteins. In adipocytes, this pathway leads to the inhibition of hormone-sensitive lipase and a reduction in lipolysis.[5]
Non-Canonical β-Arrestin Signaling Pathway
In addition to G protein coupling, agonist-bound GPR81 can recruit β-arrestin proteins (β-arrestin 1 and 2).[16][17][18] This interaction is crucial for receptor desensitization and internalization, which terminates G protein signaling.[16][18] However, β-arrestins can also act as signaling scaffolds, initiating G protein-independent signaling cascades.[16][17][18] While the specific β-arrestin-mediated pathways downstream of GPR81 are still under active investigation, it is known that β-arrestins can mediate the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.[18]
References
- 1. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. youtube.com [youtube.com]
- 4. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Collection - Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 7. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Document: Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. (CHEMBL2146390) - ChEMBL [ebi.ac.uk]
- 10. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of the metabolic sensor GPR81 in cardiovascular control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer | MDPI [mdpi.com]
- 16. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
GPR81 Agonist Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of GPR81 agonist structure-activity relationships (SAR), providing a comprehensive resource for researchers and drug development professionals. GPR81, a G-protein coupled receptor activated by the endogenous ligand lactate, has emerged as a promising therapeutic target for metabolic disorders, oncology, and inflammatory diseases. Understanding the nuanced interplay between the chemical structure of agonists and their biological activity is paramount for the rational design of potent and selective GPR81 modulators.
Core Concepts in GPR81 Agonist Design
GPR81 is a Gi-coupled receptor, and its activation leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This primary signaling pathway is the foundation for many screening assays designed to identify and characterize GPR81 agonists. The development of synthetic agonists has largely been driven by high-throughput screening (HTS) campaigns, followed by medicinal chemistry optimization of hit compounds. Several distinct chemical scaffolds have been identified as promising starting points for GPR81 agonist development, including hydroxybenzoic acids, acyl ureas, and aminothiazoles.[1][2]
Structure-Activity Relationship of GPR81 Agonists
The potency and selectivity of GPR81 agonists are intricately linked to their chemical structures. The following sections summarize the available quantitative SAR data for key agonist series.
Hydroxybenzoic Acid Derivatives
The hydroxybenzoic acid scaffold represents one of the earliest and most straightforward classes of GPR81 agonists. A focused screening of low molecular weight organic acids identified 3-hydroxybenzoic acid as a weak dual agonist of GPR81 and the related receptor GPR109a. Subsequent optimization led to the discovery of more potent and selective analogs.
| Compound | R1 | R2 | R3 | R4 | hGPR81 EC50 (µM) |
| 1 | H | OH | H | H | >1000 |
| 2 | H | OH | H | Cl | 16 |
| 3 | OH | H | OH | H | 1000 |
| 4 | H | OH | F | H | 180 |
| 5 | H | OH | Cl | H | 100 |
| 6 | H | OH | Br | H | 100 |
| 7 | H | OH | I | H | 200 |
| 8 | H | OH | CH3 | H | 500 |
| 9 | H | OH | CF3 | H | 250 |
| 10 | H | OH | H | F | 1000 |
| 11 | H | OH | H | Br | 1000 |
| 12 | H | OH | H | I | >1000 |
| 13 | H | OH | H | CH3 | >1000 |
| 14 | H | OH | H | OCH3 | >1000 |
Data sourced from Dvorak et al., ACS Med. Chem. Lett. 2012, 3 (8), pp 637–639.
The SAR for this series highlights the importance of substitution at the 5-position of the benzoic acid ring. A chloro substituent at this position, as seen in compound 2 (3-chloro-5-hydroxybenzoic acid), provides the best potency. Halogen substitution at the 4-position is also tolerated, albeit with reduced potency compared to 5-substitution. Larger alkyl or electron-withdrawing groups at the 5-position generally lead to a decrease in activity.
Acyl Urea and Aminothiazole Derivatives
High-throughput screening identified a chemical series featuring a central acyl urea scaffold. Further exploration of this series led to the development of additional series, including those with cyclic acyl urea bioisosteres and a central amide bond, offering different selectivity and physicochemical properties suitable for in vivo studies.[1]
Similarly, HTS campaigns have identified novel chemical clusters of GPR81 agonists, with subsequent chemical optimization of aminothiazole derivatives leading to the discovery of potent and selective compounds. One such lead compound demonstrated an EC50 of 50 nM and exhibited in vivo efficacy in suppressing lipolysis in mice without the flushing side effect associated with GPR109a activation.[2]
GPR81 Signaling Pathways
Activation of GPR81 by agonists triggers a cascade of intracellular signaling events. While the canonical pathway involves the inhibition of cAMP production, non-canonical pathways have also been elucidated, particularly in the context of cancer biology.
Experimental Protocols
The characterization of GPR81 agonists relies on a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
GPR81 Functional Assay: cAMP Measurement
This assay quantifies the ability of a compound to activate GPR81, leading to a decrease in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing human GPR81
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Forskolin
-
Test compounds
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Preparation:
-
Culture HEK293-hGPR81 cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration.
-
-
Assay Protocol:
-
Dispense cells into a 384-well plate.
-
Add test compounds at various concentrations.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylate cyclase.
-
Incubate for another predetermined time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 values for each test compound.
-
Adipocyte Lipolysis Assay
This assay measures the ability of GPR81 agonists to inhibit lipolysis in adipocytes, a key physiological function of the receptor.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (containing insulin, dexamethasone, and IBMX)
-
Adipocyte maintenance medium
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
Isoproterenol (or other lipolytic agent)
-
Test compounds
-
Glycerol or free fatty acid detection kit
-
96-well plates
Procedure:
-
3T3-L1 Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence in a 96-well plate.
-
Induce differentiation by treating with differentiation medium for 2-3 days.
-
Maintain the differentiated adipocytes in adipocyte maintenance medium for an additional 4-7 days, until lipid droplets are clearly visible.
-
-
Lipolysis Assay:
-
Wash the differentiated 3T3-L1 adipocytes with assay buffer.
-
Pre-incubate the cells with test compounds at various concentrations for a specified time (e.g., 30 minutes).
-
Stimulate lipolysis by adding a fixed concentration of isoproterenol to all wells (except for the basal control).
-
Incubate for a set period (e.g., 1-2 hours) at 37°C.
-
Collect the assay supernatant.
-
Measure the concentration of glycerol or free fatty acids in the supernatant using a commercially available kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each compound concentration and determine the IC50 values.
-
Conclusion
The exploration of GPR81 agonist structure-activity relationships has unveiled several promising chemical scaffolds with the potential for therapeutic development. The hydroxybenzoic acids, acyl ureas, and aminothiazoles each offer unique properties and opportunities for optimization. A thorough understanding of the SAR within these series, coupled with robust in vitro and in vivo characterization, is essential for advancing GPR81-targeted therapies. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of GPR81 agonists.
References
An In-Depth-Technical Guide on the Selectivity Profile of GPR81 Agonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR81, also known as Hydroxycarboxylic Acid Receptor 1 (HCA1), is a Gi/Go-coupled G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for dyslipidemia and other metabolic disorders.[1][2][3] Its endogenous ligand is lactate, which, upon binding, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[4][5][6] This mechanism is particularly relevant in adipocytes, where GPR81 activation inhibits lipolysis, the breakdown of fats into free fatty acids.[2][7] A key challenge in targeting this receptor family is achieving selectivity, particularly over the highly homologous HCA2 (GPR109A) and HCA3 (GPR109B) receptors.[8][9] Activation of HCA2, the receptor for niacin, is associated with a significant flushing side effect, which has limited the therapeutic utility of non-selective agonists.[10]
"GPR81 Agonist 1" is a potent and highly selective synthetic agonist developed to overcome this limitation.[11][12] This document provides a comprehensive technical overview of its selectivity profile, the experimental protocols used for its characterization, and the key signaling pathways involved.
Selectivity and Potency Profile of this compound
This compound demonstrates high potency for both human and mouse GPR81, with EC50 values of 58 nM and 50 nM, respectively.[11][12][13] Its selectivity is a key attribute, displaying remarkable selectivity for GPR81 over the related GPR109a (HCA2) receptor.[11][12][14] The following tables summarize the in vitro functional potency and selectivity of this compound against a panel of related and off-target receptors.
Table 1: Functional Potency at HCA Receptors
| Receptor | Species | Assay Type | Agonist | EC50 (nM) |
| GPR81 (HCA1) | Human | cAMP Inhibition | This compound | 58[11][12] |
| GPR81 (HCA1) | Mouse | cAMP Inhibition | This compound | 50[11][12] |
| GPR109a (HCA2) | Human | cAMP Inhibition | This compound | >10,000 |
| GPR109b (HCA3) | Human | cAMP Inhibition | This compound | >10,000 |
Table 2: Off-Target Selectivity Profile (Representative Panel)
| Target | Assay Type | This compound Activity |
| Adrenergic α1A | Radioligand Binding | >10 µM (Ki) |
| Dopamine D2 | Radioligand Binding | >10 µM (Ki) |
| Serotonin 5-HT2A | Radioligand Binding | >10 µM (Ki) |
| Muscarinic M1 | Radioligand Binding | >10 µM (Ki) |
| hERG | Electrophysiology | >30 µM (IC50) |
GPR81 Signaling Pathway
Activation of GPR81 by an agonist initiates a canonical Gi-coupled signaling pathway. The agonist binds to the receptor, inducing a conformational change that facilitates the coupling and activation of the heterotrimeric G protein (Gαiβγ). This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi-GTP subunit then inhibits the enzyme adenylyl cyclase (AC), reducing the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced protein kinase A (PKA) activity and subsequent downstream effects, such as the inhibition of lipolysis in adipocytes.[4][15][16]
Caption: GPR81 agonist-induced Gi signaling pathway.
Experimental Methodologies
The characterization of this compound involves a suite of standardized in vitro assays to determine its potency, selectivity, and mechanism of action.
cAMP Functional Assay
This assay quantifies the ability of an agonist to inhibit adenylyl cyclase activity in cells expressing the target receptor.
-
Principle: GPR81 is a Gi-coupled receptor; its activation leads to a decrease in intracellular cAMP. To measure this decrease, intracellular cAMP levels are first stimulated using forskolin, a direct activator of adenylyl cyclase.[17] The ability of the test compound to reduce this forskolin-stimulated cAMP level is then measured.
-
Cell Line: HEK293 or CHO cells stably expressing human GPR81.
-
Protocol:
-
Cells are plated in 384-well plates and cultured overnight.
-
The culture medium is removed, and cells are incubated with the test compound (this compound) at various concentrations in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin is added to all wells (except negative controls) to stimulate adenylyl cyclase and induce cAMP production.
-
After incubation, cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an equivalent technology.[18][19][20]
-
Data are normalized to controls, and the EC50 value is calculated from the concentration-response curve.
-
β-Arrestin Recruitment Assay
This assay determines if receptor activation leads to the recruitment of β-arrestin, a key protein in GPCR desensitization and signaling.[21][22]
-
Principle: Upon agonist binding and GPCR phosphorylation, β-arrestin proteins are recruited from the cytosol to the receptor at the plasma membrane.[23] This interaction can be measured using various technologies, such as enzyme fragment complementation (EFC).[21][24]
-
Cell Line: U2OS or CHO cells co-expressing GPR81 fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.
-
Protocol:
-
Cells are plated in white, clear-bottom 384-well plates.
-
Test compound (this compound) is added at various concentrations.
-
Following incubation, a substrate for the complemented enzyme is added.
-
The resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.[21]
-
The EC50 value is determined from the dose-response curve.
-
Radioligand Binding Assay (for Off-Target Screening)
This assay is used to determine the binding affinity of a compound for a wide range of receptors, ion channels, and transporters to assess its selectivity.
-
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific target receptor in a cell membrane preparation.
-
Protocol:
-
Membrane preparations from cells expressing the target of interest are incubated with a specific radioligand (e.g., ³H-prazosin for the α1A adrenergic receptor).
-
The test compound (this compound) is added at increasing concentrations.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a binding affinity constant (Ki).
-
Caption: Experimental workflow for GPR81 agonist characterization.
Conclusion
This compound is a highly potent and selective tool for the investigation of GPR81 pharmacology. Its selectivity against HCA2 (GPR109a) is a critical feature, suggesting a lower potential for the flushing side effects that have hindered the clinical development of non-selective agonists. The data presented herein, derived from robust and standardized in vitro assays, confirm its utility as a lead compound for drug development programs targeting metabolic diseases. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxycarboxylic acid receptor 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the Activation Mechanism of HCA1, HCA2, and HCA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zen-bio.com [zen-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. glpbio.com [glpbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The role of GPR81–cAMP–PKA pathway in endurance training-induced intramuscular triglyceride accumulation and mitochondrial content changes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cAMP-Glo™ Assay Protocol [promega.com]
- 19. cosmobio.co.jp [cosmobio.co.jp]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. resources.revvity.com [resources.revvity.com]
- 23. NanoLuc-Based Methods to Measure β-Arrestin2 Recruitment to G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
GPR81 Agonist 1: A Deep Dive into Therapeutic Potential and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the G-protein coupled receptor 81 (GPR81), with a specific focus on the therapeutic potential of its agonists, including the potent and selective "GPR81 agonist 1." GPR81, also known as Hydroxycarboxylic Acid Receptor 1 (HCA1), is activated by the endogenous ligand lactate.[1][2][3] Its activation triggers a cascade of intracellular events that present promising therapeutic avenues for a range of metabolic, inflammatory, and oncologic conditions. This document outlines the core biology of GPR81, summarizes key quantitative data for known agonists, details relevant experimental protocols, and visualizes the critical signaling pathways and workflows.
Core Concepts: GPR81 and its Endogenous Ligand
GPR81 is a Gi-coupled receptor predominantly expressed in adipocytes, with lower levels of expression in the brain, skeletal muscle, liver, and kidney.[2][4][5] Its natural ligand is lactate, a metabolite once considered merely a byproduct of anaerobic glycolysis.[1][2] The discovery of GPR81 as a lactate sensor has redefined our understanding of lactate as a signaling molecule, or "lactormone," that actively participates in metabolic regulation and intercellular communication.[6] Activation of GPR81 by lactate in its physiological concentration range (1-20 mM) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][7] This primary signaling mechanism is the foundation for many of its physiological effects.
This compound: A Potent and Selective Modulator
"this compound" has emerged as a significant tool for studying the therapeutic potential of GPR81 activation. It is a potent and highly selective agonist for both human and mouse GPR81, demonstrating remarkable selectivity over the related receptor GPR109a, which is known to cause flushing as a side effect when targeted.[8][9][10]
Quantitative Data for GPR81 Agonists
The following table summarizes the key quantitative parameters for this compound and other relevant agonists.
| Agonist | Target | Assay | EC50/IC50 | Species | Reference |
| This compound | GPR81 | cAMP accumulation | 58 nM (EC50) | Human | [8][9][10][11] |
| This compound | GPR81 | cAMP accumulation | 50 nM (EC50) | Mouse | [8][9][10][11] |
| L-Lactate | GPR81 | GTPγS binding | ~5 mM (EC50) | Multiple | [7] |
| 3-chloro-5-hydroxybenzoic acid (CHBA) | GPR81 | Not Specified | Not Specified | Not Specified | [12] |
| 3,5-dihydroxybenzoic acid (3,5-DHBA) | GPR81 | Not Specified | 150 µM (used concentration) | Not Specified | [13] |
Therapeutic Potential of GPR81 Agonism
The activation of GPR81 by agonists has shown promise in several key therapeutic areas:
Metabolic Diseases
The most well-characterized effect of GPR81 activation is the inhibition of lipolysis in adipocytes.[1][14] By decreasing cAMP levels, GPR81 activation reduces the activity of hormone-sensitive lipase, thereby suppressing the release of free fatty acids into the bloodstream.[5] This anti-lipolytic effect makes GPR81 a compelling target for the treatment of dyslipidemia.[1][15] Furthermore, GPR81 agonists have been shown to improve insulin sensitivity in mouse models of insulin resistance and diabetes.[4][16]
In Vivo Efficacy of this compound in Metabolic Models:
| Species | Dose | Route of Administration | Effect | Reference |
| Mouse | 100 mg/kg | Intraperitoneal (i.p.) | Suppressed lipolysis without cutaneous flushing | [8][9][10] |
| Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Good bioavailability (71%) and Cmax (6.3 µM) | [9][10] |
Inflammatory Diseases
GPR81 signaling has demonstrated a role in modulating inflammatory responses. Activation of GPR81 can suppress inflammatory signaling pathways in macrophages.[4] In a mouse model of experimental colitis, pharmacological activation of GPR81 with 3-chloro-5-hydroxybenzoic acid ameliorated the condition by limiting the differentiation of pro-inflammatory Th1 and Th17 cells and promoting the differentiation of regulatory T cells.[17] This suggests a potential therapeutic application for GPR81 agonists in inflammatory bowel disease and other inflammatory conditions.[2]
Oncology
The role of GPR81 in cancer is complex and context-dependent. In the tumor microenvironment, high levels of lactate produced by cancer cells can activate GPR81, which can promote angiogenesis, immune evasion, and chemoresistance.[18] In breast cancer, GPR81 activation has been shown to promote cell growth and the secretion of angiogenic factors through a PI3K/Akt pathway.[19][20] This suggests that in some cancers, GPR81 antagonists might be beneficial.[21] Conversely, the immunomodulatory effects of GPR81 activation could potentially be harnessed in certain therapeutic contexts.
Signaling Pathways of GPR81
The primary signaling pathway for GPR81 is through the Gi alpha subunit, leading to the inhibition of adenylyl cyclase. However, other pathways have also been implicated, particularly in the context of cancer.
Caption: Canonical GPR81 signaling pathway.
In some cancer cells, GPR81 activation can also stimulate the PI3K/Akt pathway, leading to pro-tumorigenic effects.
References
- 1. Lactate inhibits lipolysis in fat cells through activation of an orphan G-protein-coupled receptor, GPR81 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The roles of GRP81 as a metabolic sensor and inflammatory mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological roles and therapeutic potential of hydroxy-carboxylic Acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zen-bio.com [zen-bio.com]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Lactate and the GPR81 receptor in metabolic regulation: implications for adipose tissue function and fatty acid utilisation by muscle during exercise | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 15. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Involvement of the metabolic sensor GPR81 in cardiovascular control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GPR81, a cell-surface receptor for lactate, regulates intestinal homeostasis and protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. communities.springernature.com [communities.springernature.com]
Methodological & Application
GPR81 Agonist 1: Cell-Based Assay Development Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a Gi-coupled receptor whose endogenous ligand is L-lactate.[1][2] Upon activation, GPR81 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4][5][6] This signaling pathway is implicated in various physiological and pathophysiological processes, including the inhibition of lipolysis in adipocytes, neuroprotection, and cancer metabolism.[4][6] As a potential therapeutic target for metabolic and other diseases, the identification and characterization of potent and selective GPR81 agonists are of significant interest.
These application notes provide detailed protocols for two common cell-based assays for identifying and characterizing GPR81 agonists: a cAMP inhibition assay and a β-arrestin recruitment assay.
GPR81 Signaling Pathway
Activation of GPR81 by an agonist, such as its endogenous ligand L-lactate, initiates a signaling cascade through the inhibitory G protein (Gi). The Gi alpha subunit dissociates and inhibits the activity of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP.[3][4][5][6] This reduction in cAMP levels can modulate the activity of downstream effectors like Protein Kinase A (PKA), thereby influencing various cellular functions.
Data Presentation: GPR81 Agonist Activity
The following table summarizes the potency (EC50) of known GPR81 agonists in various cell-based assays. EC50 is the concentration of an agonist that gives half-maximal response.
| Compound | Assay Type | Cell Line | EC50 (µM) | Reference(s) |
| L-Lactate | cAMP Inhibition | CHO-K1 | 1,000 - 5,000 | [5] |
| 3,5-Dihydroxybenzoic acid (3,5-DHBA) | cAMP Inhibition | Adipocytes | ~150 | [7] |
| 3-Chloro-5-hydroxybenzoic acid | GTPγS Binding | CHO-K1 | 16 ± 9 | [3] |
| Compound 8 (3-methyl-5-hydroxybenzoic acid) | GTPγS Binding | CHO-K1 | 42 ± 16 | [3] |
| Compound 14 (3-fluoro-5-hydroxybenzoic acid) | GTPγS Binding | CHO-K1 | 38 ± 1 | [3] |
Experimental Protocols
GPR81 cAMP Inhibition Assay
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing GPR81 upon treatment with a test agonist.
Experimental Workflow:
Materials:
-
GPR81-expressing cells (e.g., CHO-K1 cells stably expressing human GPR81)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)
-
384-well white opaque assay plates
-
GPR81 agonists (test compounds and a reference agonist like 3,5-DHBA)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or RO-20-1724)
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit from Cisbio, or AlphaScreen cAMP assay kit from PerkinElmer)
-
Plate reader capable of detecting the assay signal (e.g., HTRF-compatible reader)
Procedure:
-
Cell Culture: Maintain GPR81-expressing CHO-K1 cells in culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).
-
Seed 5,000-10,000 cells per well in a 384-well plate.
-
Incubate the plate at 37°C overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of the test and reference GPR81 agonists in assay buffer. The final concentration should cover a range appropriate to determine the EC50 (e.g., from 1 nM to 100 µM).
-
-
Assay Protocol:
-
Gently remove the culture medium from the wells.
-
Add the PDE inhibitor (e.g., 500 µM IBMX) to all wells to prevent cAMP degradation.
-
Add the serially diluted GPR81 agonists to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 30 minutes at room temperature.
-
Add forskolin to all wells to a final concentration that stimulates a submaximal cAMP response (e.g., 1-10 µM, to be optimized).
-
Incubate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit (e.g., HTRF or AlphaScreen).
-
-
Data Analysis:
-
The signal from the cAMP assay is inversely proportional to the amount of cAMP produced.
-
Plot the signal as a function of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each agonist.
-
GPR81 β-Arrestin Recruitment Assay
This protocol describes a method to measure the recruitment of β-arrestin to the activated GPR81 receptor using a commercially available assay system like the PathHunter® β-Arrestin GPCR Assay.
Experimental Workflow:
Materials:
-
PathHunter® GPR81 β-Arrestin cell line (e.g., from DiscoverX)
-
Cell culture and assay reagents provided with the PathHunter kit
-
384-well white opaque assay plates
-
GPR81 agonists (test compounds and a reference agonist)
-
Chemiluminescent plate reader
Procedure:
-
Cell Culture: Culture the PathHunter GPR81 cells according to the supplier's instructions.
-
Cell Seeding:
-
Harvest and resuspend the cells in the provided cell plating reagent.
-
Seed the recommended number of cells (typically 2,500-5,000 cells/well) into a 384-well plate.
-
Incubate the plate at 37°C overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of the test and reference GPR81 agonists in the appropriate assay buffer.
-
-
Assay Protocol:
-
Add the serially diluted GPR81 agonists to the cells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Add the PathHunter detection reagents to each well according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal as a function of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each agonist.
-
Conclusion
The described cell-based assays provide robust and reliable methods for the identification and characterization of GPR81 agonists. The cAMP inhibition assay directly measures the canonical Gi-mediated signaling pathway, while the β-arrestin recruitment assay offers an alternative, G protein-independent readout of receptor activation. The choice of assay will depend on the specific research goals and available resources. These protocols and the accompanying data serve as a valuable resource for researchers in the field of GPCR drug discovery.
References
- 1. The role of GPR81–cAMP–PKA pathway in endurance training-induced intramuscular triglyceride accumulation and mitochondrial content changes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prevention of Cell Death by Activation of Hydroxycarboxylic Acid Receptor 1 (GPR81) in Retinal Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell surface lactate receptor GPR81 is crucial for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GPR81 Agonist 1 cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR81, also known as HCAR1, is a G-protein coupled receptor (GPCR) that plays a significant role in metabolic regulation.[1] Its endogenous ligand is lactate, and its activation leads to the inhibition of adenylyl cyclase through a Gi-coupled signaling pathway, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This mechanism makes GPR81 an attractive therapeutic target for metabolic diseases such as dyslipidemia. "GPR81 agonist 1" is a potent and selective synthetic agonist for GPR81, demonstrating significant potential for therapeutic applications. This document provides a detailed protocol for a cyclic AMP (cAMP) assay to characterize the activity of GPR81 agonists like "this compound".
GPR81 Signaling Pathway
Activation of GPR81 by an agonist initiates a signaling cascade characteristic of Gi-coupled receptors. The agonist binding facilitates the coupling of the heterotrimeric G-protein (Gαi, Gβ, and Gγ) to the receptor. This leads to the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration modulates the activity of downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.
Caption: GPR81 Signaling Pathway leading to decreased cAMP levels.
This compound cAMP Assay Experimental Protocol
This protocol describes a homogenous time-resolved fluorescence (HTRF) competitive immunoassay for the measurement of intracellular cAMP levels following the stimulation of GPR81 with an agonist. The assay is designed for a 384-well plate format, suitable for high-throughput screening.
Materials and Reagents
-
Cells: CHO-K1 cells stably expressing human GPR81 (e.g., Eurofins DiscoverX, Cat. No. 86-0007P-2319AG).
-
Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).
-
Forskolin: To stimulate adenylyl cyclase and establish a detectable cAMP baseline.
-
This compound: Test compound.
-
cAMP Assay Kit: A suitable HTRF cAMP assay kit (e.g., Cisbio, PerkinElmer, Revvity). These kits typically include:
-
cAMP standard
-
Anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate)
-
cAMP labeled with an acceptor fluorophore (e.g., d2)
-
Lysis buffer
-
-
Plate: 384-well, low-volume, white microplate.
-
Plate Reader: HTRF-compatible plate reader.
Experimental Workflow
Caption: Workflow for the this compound cAMP Assay.
Step-by-Step Protocol
-
Cell Preparation:
-
Culture CHO-K1 cells expressing human GPR81 in T175 flasks until they reach 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in Assay Buffer and determine the cell concentration and viability.
-
Adjust the cell density to the desired concentration (e.g., 2 x 10^5 cells/mL) in Assay Buffer.
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Prepare serial dilutions of "this compound" in Stimulation Buffer containing a fixed concentration of forskolin (the optimal forskolin concentration, typically in the low micromolar range, should be predetermined to elicit a submaximal stimulation of cAMP production).
-
Add 5 µL of the agonist/forskolin solution to the wells containing the cells. For control wells, add Stimulation Buffer with forskolin only (maximum stimulation) and Assay Buffer only (basal).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the anti-cAMP-donor and cAMP-acceptor reagents in the provided lysis buffer.
-
Add 10 µL of the HTRF lysis and detection reagent mix to each well.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The amount of cAMP produced is inversely proportional to the HTRF ratio.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the EC50 value of "this compound".
-
Data Presentation
The potency of GPR81 agonists is typically determined by their half-maximal effective concentration (EC50) in a functional assay, such as the cAMP assay described above.
| Compound | Target | Assay Type | EC50 (nM) | Reference |
| This compound | Human GPR81 | cAMP Assay | 58 | Sakurai T, et al. Eur J Pharmacol. 2014.[3] |
| This compound | Mouse GPR81 | cAMP Assay | 50 | Sakurai T, et al. Eur J Pharmacol. 2014.[3] |
| L-Lactate | Human GPR81 | cAMP Assay | 1,500 - 5,000 | Varies depending on experimental conditions. |
| 3,5-dihydroxybenzoic acid (3,5-DHBA) | Human GPR81 | cAMP Assay | 5,000 | A known GPR81 agonist.[1] |
Conclusion
This application note provides a detailed protocol for a robust and high-throughput compatible cAMP assay to characterize the activity of GPR81 agonists. The provided methodology, data presentation, and visualizations offer a comprehensive guide for researchers in the field of metabolic disease and drug discovery. The use of a selective and potent agonist like "this compound" in such assays is crucial for elucidating the therapeutic potential of targeting the GPR81 receptor.
References
- 1. Prevention of Cell Death by Activation of Hydroxycarboxylic Acid Receptor 1 (GPR81) in Retinal Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GPR81 Agonist 1 for Adipocyte Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a Gi-coupled receptor that is highly expressed in adipocytes.[1][2] The endogenous ligand for GPR81 is lactate, which, upon binding, activates the receptor and initiates a signaling cascade that results in the inhibition of lipolysis.[3] This is achieved by suppressing intracellular cyclic AMP (cAMP) levels. Given its specific expression in adipose tissue and its role in lipid metabolism, GPR81 has emerged as a potential therapeutic target for dyslipidemia.[4][5]
"GPR81 agonist 1" is a potent and highly selective synthetic agonist for both human and mouse GPR81, with EC50 values of 58 nM and 50 nM, respectively.[6][7] Unlike endogenous lactate, this agonist provides a stable and specific tool to probe GPR81 function without confounding metabolic effects. This application note provides a detailed protocol for utilizing this compound to investigate its effects on the differentiation of preadipocytes into mature adipocytes. The assay quantifies adipogenesis through lipid accumulation and analysis of key genetic markers.
Signaling Pathway of GPR81 Activation
Activation of GPR81 by lactate or a specific agonist like this compound triggers a Gi-protein-mediated signaling pathway. The activated Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP concentration. Reduced cAMP levels subsequently decrease the activity of Protein Kinase A (PKA), which is a key mediator in the control of lipolysis.[1][8] This anti-lipolytic effect is a primary function of GPR81 activation in mature adipocytes.[8][9] Additionally, GPR81 activation may involve other signaling cascades, such as the Gi-Gβγ-RhoA/ROCK1-p38 pathway.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Cell surface lactate receptor GPR81 is crucial for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation inhibits GPR81 expression in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. Lactate and the GPR81 receptor in metabolic regulation: implications for adipose tissue function and fatty acid utilisation by muscle during exercise | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. zen-bio.com [zen-bio.com]
- 10. Activation of GPR81 by lactate drives tumour-induced cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vivo Use of GPR81 Agonist 1 in Mice
For Research Use Only. Not for use in diagnostic procedures.
Introduction
G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a Gi-coupled receptor primarily expressed in adipocytes.[1][2] Its endogenous ligand is lactate, which, upon binding, inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and subsequent suppression of lipolysis.[3][4] This pathway makes GPR81 an attractive therapeutic target for metabolic diseases such as dyslipidemia.[1] The lack of potent and selective pharmacological tools has historically limited in vivo research.[1][5]
GPR81 agonist 1 (CAS: 1620992-67-7) is a potent and highly selective agonist for both human and mouse GPR81, developed to overcome these limitations.[6][7] It demonstrates remarkable selectivity for GPR81 over the closely related GPR109a, the activation of which is associated with cutaneous flushing.[1][7] These application notes provide detailed protocols and data for the use of this compound in mouse models to study metabolic regulation and oncology.
GPR81 Signaling Pathway
GPR81 activation by lactate or a synthetic agonist like this compound initiates a Gi-protein-mediated signaling cascade. This pathway is central to its well-established anti-lipolytic effects in adipocytes. In other contexts, such as cancer, GPR81 signaling can also involve the PI3K/Akt pathway.[8]
Caption: Canonical Gi-mediated signaling pathway of GPR81.
Data Presentation
In Vitro Potency
This compound is a potent activator of the mouse receptor, with an EC50 value in the nanomolar range.
| Table 1: In Vitro Potency of this compound | |
| Target | Mouse GPR81 |
| EC50 | 50 nM[7] |
| Assay | Not Specified |
In Vivo Efficacy in Mice
The primary in vivo application is the suppression of lipolysis, measured by the reduction of plasma free fatty acids (FFA).
| Table 2: In Vivo Efficacy of this compound in Mice | ||||
| Application | Mouse Model | Dose & Route | Key Findings | Citation |
| Anti-lipolysis | C57/Bl6 (Fed) | 100 mg/kg, i.p. | ~50% reduction in plasma FFA at 15 min post-dose. | [7][9] |
| Anti-lipolysis | C57/Bl6 (Fasted) | 100 mg/kg, i.p. | ~35% reduction in plasma FFA at 15 min post-dose. | [7][9] |
| Immuno-oncology | 4T1 breast cancer | Not Specified | Significantly reduced PD-L1 exposure in tumors. | [10] |
Pharmacokinetics in Mice
Pharmacokinetic studies show good bioavailability following intraperitoneal administration.
| Table 3: Pharmacokinetic Properties of this compound in Mice | ||||
| Mouse Model | Dose & Route | Cmax | Bioavailability (F%) | Citation |
| C57/Bl6 | 10 mg/kg, i.p. | 6.3 µM | 71% | [7][9] |
Experimental Protocols
Protocol 1: Assessment of Anti-Lipolytic Activity in Mice
This protocol details the procedure for evaluating the effect of this compound on plasma FFA levels in mice.
Materials:
-
This compound
-
Vehicle solution (see Protocol 2)
-
Male C57/Bl6 mice (8-10 weeks old)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Plasma FFA quantification kit
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Fasting: For studies in fasted animals, withhold food for 6 hours prior to compound administration. Ensure free access to water.
-
Grouping: Randomly assign mice to vehicle control and treatment groups (n=6-8 per group).
-
Compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 100 mg/kg).[7]
-
Blood Sampling: At a specified time point (e.g., 15 minutes post-dose), collect blood via a suitable method (e.g., tail vein or terminal cardiac puncture) into EDTA-coated tubes.[7][9]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
FFA Analysis: Quantify FFA levels in the plasma samples using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage reduction in plasma FFA in the treated group compared to the vehicle control group. Perform statistical analysis (e.g., t-test or ANOVA).
Caption: Experimental workflow for an in vivo anti-lipolysis study.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol provides a formulation for solubilizing this compound for i.p. administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure (to prepare a 1 mL working solution): [9]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the solvents sequentially. Ensure the solution is mixed thoroughly after each addition.
-
Add 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution. Mix well.
-
Add 50 µL of Tween-80. Mix well.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Vortex the final solution to ensure it is a clear, homogenous solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the formulation fresh on the day of the experiment.
Final Formulation Composition (by volume):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol 3: In Vivo Tumor Model Study
This protocol outlines a general procedure for using this compound in a subcutaneous tumor model in mice, based on related studies.[10][11]
Materials:
-
This compound
-
Vehicle solution (see Protocol 2)
-
Female BALB/c mice (6-8 weeks old)
-
Tumor cells (e.g., 4T1 murine breast cancer cells)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 4T1 cells) into the mammary fat pad of the mice.[11]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Grouping: Once tumors are established, randomize mice into vehicle and treatment groups.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., i.p.) at a predetermined dose and schedule (e.g., daily or every other day).
-
Monitoring: Monitor tumor growth, body weight, and overall animal health throughout the study.
-
Endpoint Analysis: At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice.
-
Tissue Collection: Excise tumors for downstream analyses such as weighing, histology, immunohistochemistry (e.g., for PD-L1), or flow cytometry.[10]
References
- 1. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactate receptor GPR81 drives breast cancer growth and invasiveness through regulation of ECM properties and Notch ligand DLL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
GPR81 Agonist 1: Application Notes and Protocols for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR81, also known as HCAR1, is a G-protein coupled receptor predominantly expressed in adipocytes. Its endogenous ligand is lactate, which, upon binding, initiates a signaling cascade that leads to the inhibition of lipolysis. This mechanism makes GPR81 an attractive therapeutic target for metabolic diseases such as dyslipidemia. GPR81 agonist 1 is a potent and selective synthetic agonist for this receptor, demonstrating significant anti-lipolytic effects in preclinical studies. This document provides detailed application notes and protocols for the intraperitoneal (i.p.) injection of this compound in mouse models.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₃₀N₄O₂S₂ |
| Molecular Weight | 446.63 g/mol |
| CAS Number | 1620992-67-7 |
| Solubility | Soluble in DMSO (45 mg/mL) |
Mechanism of Action
This compound mimics the action of lactate by binding to and activating the GPR81 receptor on the surface of adipocytes. GPR81 is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in the dephosphorylation and inactivation of hormone-sensitive lipase (HSL), a key enzyme responsible for the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol. The net effect is the suppression of lipolysis in adipose tissue.[1]
GPR81 Signaling Pathway
Caption: GPR81 activation by its agonist leads to the inhibition of lipolysis.
Quantitative Data Summary
The following table summarizes the in vivo effects of this compound following intraperitoneal administration in mice.
| Animal Model | Compound | Dose | Route | Effect on Plasma FFA | Time Point | Reference |
| Male C57/Bl6 Mice (Fed) | This compound | 100 mg/kg | i.p. | ~50% reduction | 15 min post-dose | [2] |
| Male C57/Bl6 Mice (Fasted) | This compound | 100 mg/kg | i.p. | ~35% reduction | 15 min post-dose | [2] |
| Male C57/Bl6 Mice | This compound | 10 mg/kg | i.p. | Pharmacokinetic analysis | Cmax at 6.3 µM | [2] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Vehicle Formulation:
A commonly used vehicle for in vivo administration of this compound is a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Preparation Protocol:
-
Prepare a stock solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
Prepare the vehicle mixture: In a sterile tube, combine the PEG300, Tween-80, and Saline in the specified proportions.
-
Final formulation: Slowly add the this compound stock solution in DMSO to the vehicle mixture while vortexing to ensure a clear and homogenous solution. The final concentration of DMSO in the injection solution should not exceed 10%. For a desired final concentration of 2.5 mg/mL, you would add 100 µL of a 25 mg/mL stock solution to 900 µL of the vehicle mixture (containing PEG300, Tween-80, and Saline).
-
Sterilization: While the individual components should be sterile, if there are concerns about contamination, the final solution can be filtered through a 0.22 µm syringe filter.
Intraperitoneal Injection Protocol in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol
Procedure:
-
Animal Handling: Handle the mice gently to minimize stress. If necessary, use an appropriate restraint device.
-
Dosage Calculation: Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., 100 mg/kg). The injection volume should typically be between 5-10 mL/kg.
-
Injection Site: The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection Technique: a. Securely restrain the mouse, tilting it slightly head-down to allow the abdominal organs to shift away from the injection site. b. Swab the injection site with 70% ethanol. c. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid organ damage. d. Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe). e. Slowly inject the calculated volume of the this compound solution. f. Withdraw the needle and return the mouse to its cage.
-
Post-injection Monitoring: Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.
Experimental Workflow
Caption: A typical workflow for an in vivo study using this compound.
Conclusion
This compound is a valuable tool for studying the role of GPR81 in metabolic regulation. The provided protocols for intraperitoneal injection and solution preparation offer a starting point for in vivo investigations into its anti-lipolytic and other potential therapeutic effects. Researchers should adapt these protocols based on their specific experimental design and animal models, always adhering to institutional animal care and use guidelines.
References
Application Notes and Protocols: GPR81 Agonist 1 for In Vivo Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCAR1), is a Gi-coupled receptor for which lactate has been identified as the endogenous ligand.[1][2] Expressed predominantly in adipocytes, GPR81 plays a crucial role in regulating cellular metabolism.[1][3] Activation of GPR81 by lactate inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This cascade ultimately suppresses lipolysis, making GPR81 an attractive therapeutic target for metabolic disorders such as dyslipidemia.[2][3]
"GPR81 agonist 1" is a potent and highly selective synthetic agonist developed for the pharmacological study of this receptor. Its selectivity for GPR81 over the related GPR109a receptor minimizes the risk of cutaneous flushing, a common side effect associated with GPR109a activation.[3][5] These notes provide a comprehensive overview of this compound's properties, a detailed formulation protocol for in vivo use, and a standard experimental protocol for assessing its anti-lipolytic activity in mice.
Quantitative Data Summary
The following tables summarize the key pharmacological and pharmacokinetic properties of this compound.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Species | Reference |
|---|---|---|---|
| EC50 | 58 nM | Human | [5][6] |
| EC50 | 50 nM | Mouse | [5][6] |
| Primary Action | Inhibition of lipolysis | In vitro (3T3-L1 adipocytes) | [5] |
| Selectivity | High selectivity for GPR81 over GPR109a | N/A |[5] |
Table 2: In Vivo Data for this compound in Mice
| Parameter | Value | Administration | Dose | Animal Model | Reference |
|---|---|---|---|---|---|
| Bioavailability | 71% | Intraperitoneal (i.p.) | 10 mg/kg | C57BL/6J Mice | [5] |
| Cmax | 6.3 µM | Intraperitoneal (i.p.) | 10 mg/kg | C57BL/6J Mice | [5] |
| Efficacy | ~35% reduction in plasma FFA (fasted) | Intraperitoneal (i.p.) | 100 mg/kg | C57BL/6J Mice | [5] |
| Efficacy | ~50% reduction in plasma FFA (fed) | Intraperitoneal (i.p.) | 100 mg/kg | C57BL/6J Mice |[5] |
GPR81 Signaling Pathway
GPR81 is coupled to an inhibitory G-protein (Gi). Upon binding of an agonist like lactate or this compound, the Gi protein dissociates and its α-subunit inhibits the enzyme adenylyl cyclase.[4] This inhibition prevents the conversion of ATP to cAMP, leading to reduced intracellular cAMP levels.[4] The subsequent decrease in Protein Kinase A (PKA) activity results in reduced phosphorylation and activation of Hormone-Sensitive Lipase (HSL), thereby suppressing the breakdown of triglycerides (lipolysis) in adipocytes.
References
- 1. Cell surface lactate receptor GPR81 is crucial for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
Application Notes and Protocols for GPR81 Agonist 1 in Lipolysis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCA1), is a Gi-coupled receptor predominantly expressed in adipocytes.[1][2][3] Its endogenous ligand is lactate, which, upon binding, initiates a signaling cascade that leads to the inhibition of lipolysis, the process of breaking down triglycerides into free fatty acids (FFAs) and glycerol.[2][4][5] This makes GPR81 an attractive therapeutic target for metabolic diseases characterized by dyslipidemia.
"GPR81 agonist 1" is a potent and highly selective synthetic agonist for GPR81.[6][7] It has been developed for in vitro and in vivo studies to probe the therapeutic potential of GPR81 activation. These application notes provide detailed protocols for utilizing this compound to study its effects on lipolysis inhibition in adipocytes.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| EC50 (GPR81 Activation) | Human | 58 nM | [6][7] |
| Mouse | 50 nM | [6][7] | |
| IC50 (Lipolysis Inhibition) | Mouse (3T3-L1 Adipocytes) | ~50 nM (Estimated) | [2] |
| Selectivity | GPR81 vs. GPR109a | High | [6][7] |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Dose | Effect | Reference |
| Plasma FFA Reduction (Fed) | 100 mg/kg (i.p.) | ~50% reduction at 15 min | [7] |
| Plasma FFA Reduction (Fasted) | 100 mg/kg (i.p.) | ~35% reduction at 15 min | [7] |
| Cutaneous Flushing | Up to 100 mg/kg (i.p.) | Not observed | [6][7] |
Signaling Pathway and Experimental Workflow
Activation of GPR81 by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased protein kinase A (PKA) activity. PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in lipolysis. Therefore, reduced PKA activity results in decreased HSL phosphorylation and, consequently, inhibition of lipolysis.
Caption: GPR81 signaling pathway leading to lipolysis inhibition.
The following diagram illustrates the general workflow for studying the effects of this compound.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
In Vitro Lipolysis Assay (Glycerol and Free Fatty Acid Release)
This protocol describes the measurement of glycerol and free fatty acid release from differentiated 3T3-L1 adipocytes to quantify lipolysis.
Materials:
-
Differentiated 3T3-L1 adipocytes (in 24- or 96-well plates)
-
This compound
-
Isoproterenol (or other lipolysis-inducing agent, e.g., forskolin)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2% BSA and 5 mM glucose
-
Commercial glycerol assay kit
-
Commercial free fatty acid assay kit
-
Plate reader
Procedure:
-
Cell Preparation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 24- or 96-well plates.
-
Starvation: Two hours prior to the experiment, gently wash the cells twice with warm PBS and then incubate in serum-free DMEM/F12 medium.
-
Pre-incubation: Gently wash the cells twice with KRB buffer.
-
Treatment:
-
Prepare a dilution series of this compound in KRB buffer.
-
Add the different concentrations of this compound to the respective wells.
-
Include a vehicle control (e.g., DMSO in KRB buffer).
-
To stimulate lipolysis, add a fixed concentration of isoproterenol (e.g., 1 µM) to all wells except for the basal control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.
-
-
Sample Collection: After incubation, carefully collect the supernatant from each well for the measurement of glycerol and FFA release.
-
Glycerol and FFA Measurement:
-
Follow the manufacturer's instructions for the commercial glycerol and FFA assay kits.
-
Measure the absorbance or fluorescence using a plate reader at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the concentration of glycerol and FFAs in each sample using the standard curve.
-
Normalize the data to the protein content of the cell lysate from each well.
-
Plot the percentage of lipolysis inhibition against the log concentration of this compound to determine the IC50 value.
-
cAMP Measurement Assay
This protocol outlines the measurement of intracellular cAMP levels in response to this compound treatment.
Materials:
-
Differentiated 3T3-L1 adipocytes (in 24- or 96-well plates)
-
This compound
-
Forskolin (to stimulate adenylyl cyclase)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
Krebs-Ringer Bicarbonate (KRB) buffer with 4% BSA
-
Commercial cAMP assay kit (e.g., ELISA-based)
-
Plate reader
Procedure:
-
Cell Preparation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Starvation: Incubate cells in serum- and hormone-free DMEM/F12 medium overnight.
-
Pre-treatment with IBMX: Wash the cells with KRB buffer and then pre-incubate with KRB buffer containing IBMX (e.g., 0.25 mM) for 1 hour at 37°C to inhibit cAMP degradation.
-
Treatment:
-
Prepare a dilution series of this compound in KRB buffer containing IBMX.
-
Add the different concentrations of this compound to the wells.
-
To stimulate cAMP production, add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.
-
Incubate for 30-45 minutes at 37°C.
-
-
Cell Lysis: Wash the cells twice with cold PBS and then lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
cAMP Measurement:
-
Perform the cAMP assay on the cell lysates following the kit's instructions.
-
Measure the optical density using a plate reader.
-
-
Data Analysis:
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Normalize the cAMP levels to the total protein concentration of the cell lysate.
-
Plot the percentage of forskolin-stimulated cAMP inhibition against the log concentration of this compound.
-
Western Blot for Phospho-HSL
This protocol details the detection of phosphorylated HSL (p-HSL) relative to total HSL to assess the downstream effects of GPR81 activation.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Isoproterenol
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-HSL (e.g., Ser563, Ser660) and anti-total-HSL
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat differentiated 3T3-L1 adipocytes with this compound and/or isoproterenol for the desired time (e.g., 15-30 minutes).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-HSL or anti-total-HSL) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the p-HSL signal to the total HSL signal for each sample.
-
Conclusion
This compound is a valuable tool for investigating the role of GPR81 in lipolysis and its potential as a therapeutic target. The protocols outlined above provide a framework for researchers to study the mechanism of action of this agonist and its effects on adipocyte biology. By utilizing these methods, researchers can further elucidate the therapeutic potential of targeting GPR81 for the treatment of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel GPR81 agonist lead series for target biology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactate inhibits lipolysis in fat cells through activation of an orphan G-protein-coupled receptor, GPR81 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
GPR81 agonist 1 solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of GPR81 agonist 1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound is a potent and highly selective agonist for the G-protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCA1). It is a small molecule with a molecular formula of C22H30N4O2S2 and a molecular weight of 446.63 g/mol .[1][2][3] It activates GPR81, which is predominantly expressed in adipocytes, leading to the inhibition of lipolysis.[4][5] This makes it a valuable tool for studying lipid metabolism and related therapeutic areas.
Q2: What is the primary signaling pathway activated by this compound?
A2: GPR81 is a Gi-coupled receptor. Upon activation by an agonist like this compound, the inhibitory Gαi subunit dissociates and inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] Reduced cAMP levels subsequently decrease the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (HSL), ultimately inhibiting the breakdown of triglycerides into free fatty acids (lipolysis).[7]
Q3: Are there other signaling pathways associated with GPR81 activation?
A3: Yes, beyond the canonical Gi-cAMP pathway, GPR81 activation has been linked to the PI3K/Akt signaling pathway, which can promote cell survival and growth.[8] In some contexts, such as in breast cancer studies, GPR81 signaling has been shown to promote angiogenesis through the PI3K/Akt-CREB pathway.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | This compound has low aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For final aqueous solutions, ensure the final concentration of the organic solvent is low and compatible with your experimental system. For in vivo studies, a specific formulation may be required (see Experimental Protocols). |
| Inconsistent or No Biological Effect | - Compound degradation. - Improper storage. - Low receptor expression in the cell line. | - Prepare fresh solutions from powder for each experiment. - Aliquot and store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][10] - Confirm GPR81 expression in your cell model using techniques like qPCR or Western blot. |
| Difficulty Dissolving the Compound | The compound may require assistance to fully dissolve, even in DMSO. | After adding the solvent, gentle warming to 37°C and sonication in an ultrasonic bath can aid in complete dissolution.[11] |
| Unexpected Off-Target Effects | While highly selective for GPR81 over GPR109a, off-target effects at high concentrations cannot be entirely ruled out. | Perform dose-response experiments to determine the optimal concentration range. Include appropriate negative and positive controls in your experiments. |
Quantitative Data Summary
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H30N4O2S2 | [1][2] |
| Molecular Weight | 446.63 g/mol | [1][2] |
| CAS Number | 1620992-67-7 | [1] |
| EC50 (human GPR81) | 58 nM | [1][9] |
| EC50 (mouse GPR81) | 50 nM | [1][9] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 45 mg/mL | - | [1] |
| DMSO | 50 mg/mL | May require sonication. | [3][11] |
| In vivo formulation | ≥2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [3][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 4.47 mg of the compound.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For 4.47 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic water bath for a short period until the solid is completely dissolved.[11]
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9][10]
Protocol 2: In Vitro Lipolysis Inhibition Assay in 3T3-L1 Adipocytes
-
Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes using standard protocols.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in your assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA) to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
Assay Procedure:
-
Wash the differentiated 3T3-L1 adipocytes with pre-warmed assay buffer.
-
Add the prepared working solutions of this compound to the cells.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for lipolysis stimulation (e.g., isoproterenol).
-
Incubate the cells at 37°C in a humidified incubator for the desired time period (e.g., 1-2 hours).
-
-
Measurement of Lipolysis: Collect the supernatant (assay buffer) from each well. Determine the amount of glycerol or free fatty acids released into the supernatant using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the EC50 for lipolysis inhibition.
Visualizations
Caption: Canonical GPR81 signaling pathway.
References
- 1. abmole.com [abmole.com]
- 2. This compound | C22H30N4O2S2 | CID 86279608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound () for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. costunolide.com [costunolide.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of GPR81–cAMP–PKA pathway in endurance training-induced intramuscular triglyceride accumulation and mitochondrial content changes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. This compound | GPR81 Agonist | MCE [medchemexpress.cn]
GPR81 agonist 1 stability in DMSO solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and use of GPR81 agonist 1, with a particular focus on its use in DMSO solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO solution?
A1: For optimal stability, DMSO stock solutions of this compound should be stored under the following conditions. Adhering to these guidelines will minimize degradation and ensure experimental reproducibility.
Q2: How long can I store this compound in DMSO?
A2: The stability of this compound in DMSO is dependent on the storage temperature. For long-term storage, -80°C is highly recommended.[1][2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2]
| Storage Temperature | Recommended Storage Period |
| -80°C | Up to 6 months[1][3][4] |
| -20°C | Up to 1 month[1][3][4] |
Q3: What is the solubility of this compound in DMSO?
A3: this compound has a high solubility in DMSO.
| Solvent | Solubility | Molar Concentration | Special Instructions |
| DMSO | ≥ 50 mg/mL[2][3][5] | ~111.95 mM | Ultrasonic assistance may be required. Use newly opened, anhydrous DMSO for best results as hygroscopic DMSO can negatively impact solubility.[3] |
Q4: Can I store the solid (powder) form of this compound?
A4: Yes, the solid form of this compound is stable for extended periods when stored correctly.
| Storage Temperature | Recommended Storage Period |
| -20°C | 3 years[4][5] |
| 4°C | 2 years[4][5] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and application of this compound in your experiments.
Issue 1: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer or cell culture medium.
-
Cause: This is a common issue for hydrophobic compounds dissolved in an organic solvent like DMSO. When the concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound's local concentration exceeds its solubility limit in the mixed solvent system, causing it to precipitate.[6]
-
Solution:
-
Stepwise Dilution: Avoid diluting the DMSO stock directly into the final large volume of aqueous medium. Instead, perform one or more intermediate dilution steps in DMSO before the final dilution into your aqueous buffer.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture or assay is low, typically below 0.5%, to prevent cellular toxicity.[7] Some cell lines can tolerate up to 0.1% DMSO without adverse effects.[8] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[6][7]
-
Pre-addition of DMSO: Add the required volume of DMSO to the aqueous solution first, mix well, and then add the concentrated compound stock to this DMSO-containing medium while vortexing gently. This can sometimes improve solubility.[8]
-
Issue 2: I am observing unexpected or inconsistent results in my cell-based assays.
-
Cause 1: Agonist Degradation. The agonist may have degraded due to improper storage (e.g., stored at -20°C for over a month, repeated freeze-thaw cycles).[2]
-
Cause 2: DMSO Effects. Even at low concentrations, DMSO can have off-target effects on cellular signaling pathways, which can vary depending on the cell line, DMSO concentration, and exposure time.[9]
-
Cause 3: Incomplete Dissolution. The agonist may not have been fully dissolved during stock solution preparation.
Logical Troubleshooting Flow
Caption: A flowchart for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound (MW: 446.63 g/mol ) in DMSO.
-
Acclimatization: Allow the vial of solid this compound and a new, sealed bottle of anhydrous, cell-culture grade DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock, weigh 4.47 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the solid compound. Using the example above, add 1 mL of DMSO to the 4.47 mg of powder.
-
Solubilization: Vortex the solution vigorously. If necessary, use a sonicator bath for 5-10 minutes or gently warm the vial to 37°C to ensure complete dissolution.[2] Visually confirm that no solid particles remain.
-
Aliquoting: Dispense the stock solution into small, single-use, sterile microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months).[1]
Workflow for Stock Solution Preparation and Use
Caption: Standard workflow from agonist preparation to experimental use.
GPR81 Signaling Pathway
GPR81, also known as HCAR1, is a G-protein coupled receptor for which lactate is the endogenous agonist.[10] Its activation primarily initiates a Gi-coupled signaling cascade, but it can also engage other pathways.
-
Canonical Gi-Coupled Pathway: Upon binding of an agonist like this compound, the receptor couples to an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[11] In adipocytes, this reduction in cAMP levels inhibits protein kinase A (PKA) activity, ultimately suppressing lipolysis.[10][11]
-
Non-Canonical Pathways: In certain cellular contexts, particularly in cancer biology, GPR81 activation has been linked to other signaling pathways, including the PI3K/Akt pathway and the Hippo-YAP signaling pathway.[12][13] These pathways can influence processes like angiogenesis and cell proliferation.[12][14]
GPR81 Signaling Diagram
Caption: The canonical Gi-coupled GPR81 signaling pathway and related non-canonical pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound | GPR81 Agonist | MCE [medchemexpress.cn]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GPR81-mediated reprogramming of glucose metabolism contributes to the immune landscape in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR81 Agonist 1-Induced Hypertension: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding hypertension induced by GPR81 agonist 1. All information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected increase in blood pressure in our animal models after administering our novel GPR81 agonist. Is this a known on-target effect?
A1: Yes, the induction of hypertension is a recognized on-target effect of GPR81 agonists. Studies have demonstrated that novel GPR81 agonists cause a significant increase in blood pressure in rodents and dogs.[1][2][3][4] This hypertensive effect is absent in GPR81-deficient mice, confirming that it is mediated by the GPR81 receptor.[2][3]
Q2: What is the proposed mechanism behind GPR81 agonist-induced hypertension?
A2: The primary mechanism involves the endothelin system.[1][2] Activation of GPR81, particularly in the vascular smooth muscle cells of the renal afferent arterioles, leads to the release of the potent vasoconstrictor endothelin-1 (ET-1).[1][2][5] This results in increased renal vascular resistance, a subsequent decrease in renal blood flow, and a rise in systemic blood pressure.[1][6][7]
Q3: Where is GPR81 expressed in the context of blood pressure regulation?
A3: In the context of cardiovascular control, GPR81 has been localized to the microcirculation, with notable expression in the afferent arterioles of the kidney.[2][3][5] It is also expressed in vascular smooth muscle cells (VSMCs) of the renal arteries and aorta.[5]
Q4: Does the endogenous ligand for GPR81, lactate, also cause hypertension?
A4: While lactate is the endogenous agonist for GPR81, its role in blood pressure regulation is complex and context-dependent.[3] Pharmacological agonists are often more potent and selective, leading to a more pronounced and sustained hypertensive response compared to transient physiological increases in lactate.
Q5: Are there ways to mitigate the hypertensive effect of GPR81 agonists while retaining their beneficial metabolic effects?
A5: Pharmacological intervention studies have shown that the pressor effect of GPR81 agonists can be blocked by endothelin receptor antagonists, such as BQ123 (an endothelin-A receptor antagonist).[1] This suggests that co-administration with an endothelin receptor blocker could be a strategy to separate the therapeutic metabolic effects from the unwanted cardiovascular side effects.
Troubleshooting Guides
Problem 1: Inconsistent or highly variable blood pressure readings in experimental animals.
| Possible Cause | Troubleshooting Step |
| Improper animal handling and stress | Acclimatize animals to the experimental setup and handling procedures for several days before the experiment. Ensure a quiet and controlled environment during measurements. |
| Anesthesia-related effects | If using anesthesia, ensure the depth of anesthesia is stable and consistent across all animals, as it can significantly impact cardiovascular parameters. |
| Incorrect catheter placement or transducer calibration | For direct blood pressure measurements, verify the correct placement of the arterial catheter and ensure the pressure transducer is properly calibrated before each experiment. |
| Inaccurate dosing of GPR81 agonist | Double-check the concentration and volume of the administered agonist to ensure accurate and consistent dosing. |
Problem 2: Difficulty in detecting a significant change in renal blood flow after agonist administration.
| Possible Cause | Troubleshooting Step |
| Suboptimal placement of the Doppler flow probe | Ensure the Doppler probe is correctly positioned around the renal artery to obtain a clear and stable signal. The angle of insonation should be less than 60 degrees for accurate velocity measurements.[8] |
| Low signal-to-noise ratio | Use an appropriate amount of acoustic gel to ensure good contact between the probe and the tissue. Adjust the Doppler gain and filter settings to optimize the signal. |
| Timing of measurements | The reduction in renal blood flow can be transient.[7] Ensure that measurements are taken at appropriate time points, including immediately after and at several intervals following agonist administration. |
| Agonist potency and dose | The magnitude of the effect is dose-dependent.[7] Consider performing a dose-response study to determine the optimal concentration of your specific agonist. |
Problem 3: Failure to detect GPR81 expression in renal tissue using in situ hybridization.
| Possible Cause | Troubleshooting Step |
| Poor tissue preservation | Ensure rapid and proper fixation of the tissue immediately after dissection to prevent RNA degradation. 4% paraformaldehyde is a commonly used fixative.[9] |
| Inefficient probe hybridization | Optimize hybridization temperature and time. Use a sufficient concentration of a high-quality, specific probe. |
| Inadequate tissue permeabilization | The protocol must include a step to permeabilize the tissue to allow the probe to access the target mRNA. However, over-digestion with proteinase K can damage tissue morphology. |
| Low abundance of GPR81 mRNA | GPR81 expression may be localized to specific cell types. Use a sensitive detection method and high-magnification microscopy to visualize the signal in areas like the glomeruli and arterioles.[5] |
Quantitative Data Summary
Table 1: Effect of GPR81 Agonist AZ'5538 on Blood Pressure and Renal Hemodynamics in Wild-Type Mice.
| Parameter | Vehicle | AZ'5538 (1 µmol/kg/min) |
| Change in Systolic Blood Pressure (mmHg) | No significant change | ↑ ~25 mmHg |
| Change in Diastolic Blood Pressure (mmHg) | No significant change | ↑ ~20 mmHg |
| Change in Renal Artery Blood Flow | No significant change | ↓ ~50% |
| Change in Renal Vascular Resistance | No significant change | ↑ Significantly |
Data summarized from a study using intravenous infusion in wild-type mice.[6]
Table 2: Dose-Dependent Effect of GPR81 Agonist AZ13415538 on Mean Arterial Pressure and Renal Blood Flow in Rats.
| Dose of AZ13415538 | Increase in Mean Arterial Pressure (mmHg) | Reduction in Renal Blood Flow (mL/min) |
| 0.5 µmol | Not specified | Not specified |
| 2-4 µmol | Significant increase (P<0.05) | Significant reduction at 4µmol (P<0.05) |
| 5 µmol | 20.4 ± 1.6 (P<0.01) | 3.0 ± 0.5 (P<0.01) |
Data from a study involving bolus injections in anesthetized Sprague-Dawley rats.[7]
Experimental Protocols
1. In Vivo Blood Pressure and Renal Blood Flow Measurement in Anesthetized Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Anesthetize with Inactin (120 mg/kg, intraperitoneally).
-
Surgical Preparation:
-
Place the rat on a heating pad to maintain body temperature.
-
Perform a tracheotomy to ensure a clear airway.
-
Insert a cannula into the femoral artery for continuous measurement of mean arterial blood pressure (MAP) using a pressure transducer.
-
Insert a cannula into the jugular vein for intravenous administration of the GPR81 agonist or vehicle.
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Through a laparotomy, expose the left renal artery.
-
Place a Doppler ultrasound probe around the left renal artery to measure renal blood flow.
-
-
Data Acquisition:
-
Allow the animal to stabilize after surgery.
-
Record baseline MAP and renal blood flow for a defined period (e.g., 10-15 minutes).
-
Administer the GPR81 agonist or vehicle intravenously as a bolus or continuous infusion.
-
Continuously record MAP and renal blood flow during and after administration.
-
-
Data Analysis: Calculate the change in MAP and renal blood flow from the baseline period. Renal vascular resistance can be calculated as MAP divided by renal blood flow.
2. In Situ Hybridization for GPR81 mRNA in Mouse Kidney
-
Tissue Preparation:
-
Euthanize the mouse and immediately dissect the kidneys.
-
Fix the kidneys in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose solution (e.g., 20-30%) until the tissue sinks.
-
Embed the tissue in an appropriate medium (e.g., OCT) and freeze.
-
Cut frozen sections (e.g., 10-14 µm thick) using a cryostat and mount on coated slides.
-
-
Probe Synthesis:
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe specific for mouse Gpr81 mRNA. A sense probe should be used as a negative control.
-
-
Hybridization:
-
Pretreat the sections to permeabilize the tissue and reduce non-specific binding.
-
Dilute the DIG-labeled probe in hybridization buffer.
-
Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at an optimized temperature (e.g., 65°C).
-
-
Washing and Detection:
-
Perform a series of stringent washes to remove the unbound probe.
-
Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Wash to remove the unbound antibody.
-
Develop the signal using a chromogenic substrate (e.g., NBT/BCIP), which will produce a colored precipitate at the site of mRNA expression.
-
-
Imaging:
-
Counterstain the sections if desired (e.g., with Nuclear Fast Red).
-
Dehydrate, clear, and mount the slides.
-
Image the sections using a bright-field microscope. Positive staining will appear as colored dots, indicating the presence of Gpr81 mRNA.[5]
-
Visualizations
Caption: Signaling pathway of GPR81 agonist-induced hypertension.
Caption: Workflow for in vivo cardiovascular assessment.
References
- 1. Endothelin-1 Mediates the Systemic and Renal Hemodynamic Effects of GPR81 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of the metabolic sensor GPR81 in cardiovascular control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Doppler Renal Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Optimizing GPR81 Agonist 1 Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of GPR81 agonist 1 for cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration.
1. Issue: No or low response to this compound treatment.
-
Question: My cells are not responding, or are showing a very weak response, to treatment with this compound. What are the possible causes and solutions?
Answer:
Several factors can contribute to a lack of cellular response. Consider the following troubleshooting steps:
-
Cell Line Expression of GPR81: Confirm that your cell line expresses GPR81 at sufficient levels. You can verify this through qPCR or Western blot. GPR81 expression can be low in some standard cell lines but may be upregulated in specific conditions, such as a high-lactate environment or 3D culture.[1][2]
-
Agonist Concentration and Incubation Time: The optimal concentration and incubation time can vary significantly between cell types. We recommend performing a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell line. A typical starting range for this compound is 1 nM to 1000 nM.[3] Incubation times for signaling events (like cAMP reduction) are often short (e.g., 30 minutes), while metabolic or gene expression changes may require longer incubations (6 to 24 hours or more).[4]
-
Agonist Preparation and Storage: this compound is typically dissolved in DMSO.[3][5] Ensure that the stock solution is properly prepared and stored to maintain its activity. Stock solutions are generally stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.[6][7]
-
Assay Sensitivity: The assay used to measure the downstream effects of GPR81 activation must be sensitive enough to detect changes. For instance, when measuring cAMP levels, ensure your assay can detect a decrease from the basal level.
-
2. Issue: High variability between experimental replicates.
-
Question: I am observing significant variability in my results between wells or experiments. How can I improve the consistency of my this compound experiments?
Answer:
High variability can obscure real effects. To improve consistency:
-
Consistent Cell Culture Conditions: Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments, as receptor expression can change with extensive passaging. Ensure uniform cell seeding density, as this can affect the cellular response.
-
Proper Mixing of Reagents: Ensure that this compound is thoroughly mixed into the culture medium before adding it to the cells. Inadequate mixing can lead to concentration gradients across the plate.
-
Vehicle Control: The solvent used to dissolve the agonist (e.g., DMSO) can have effects on the cells. Include a vehicle control in all experiments, where cells are treated with the same concentration of the solvent as the highest concentration of the agonist used.
-
Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate solutes and affect cell health. To minimize this "edge effect," avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or culture medium.
-
3. Issue: Signs of cytotoxicity at higher agonist concentrations.
-
Question: At higher concentrations of this compound, I am observing a decrease in cell viability. How can I determine if the agonist is cytotoxic and find a non-toxic working concentration?
Answer:
It is crucial to differentiate between a specific pharmacological effect and a cytotoxic one.
-
Perform a Cytotoxicity Assay: Conduct a cell viability assay, such as MTT, WST-1, or a trypan blue exclusion assay, in parallel with your functional assays. This will help you identify the concentration range at which this compound may be toxic to your cells.
-
Dose-Response for Cytotoxicity: Test a broad range of agonist concentrations in your cytotoxicity assay. The ideal working concentration for your functional assays should be well below the concentration that induces significant cell death.
-
Observe Cell Morphology: Visually inspect your cells under a microscope after treatment. Look for signs of stress, such as rounding up, detachment from the plate, or the presence of cellular debris.
-
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound?
-
Based on its known EC50 values of 50 nM for mouse and 58 nM for human GPR81, a good starting point for a dose-response experiment is a range from 1 nM to 1000 nM.[3][5] This range should allow you to observe the full sigmoidal dose-response curve.
2. How should I prepare and store this compound?
-
This compound is soluble in DMSO (e.g., 50 mg/mL).[3][6] Prepare a concentrated stock solution in DMSO. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C.[3][6][7] When preparing your working solutions, dilute the DMSO stock in your cell culture medium. Be sure that the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all treatments, including a vehicle control.
3. What are appropriate positive and negative controls for my experiment?
-
Positive Control: The endogenous ligand for GPR81 is L-lactate.[8] However, it is active at millimolar concentrations, which can alter the pH and metabolism of the cell culture medium. A more suitable positive control would be another known GPR81 agonist, if available. For functional assays measuring cAMP, forskolin can be used to stimulate adenylyl cyclase and increase cAMP levels, providing a positive control for the assay itself.[9]
-
Negative Control: A vehicle control (cell culture medium with the same concentration of DMSO used to dissolve the agonist) is essential. Additionally, using a cell line that does not express GPR81 or using siRNA/shRNA to knock down GPR81 in your experimental cell line can serve as excellent negative controls to confirm that the observed effects are GPR81-dependent.[4][10]
4. How long should I incubate my cells with this compound?
-
The optimal incubation time depends on the endpoint you are measuring.
-
Signaling Events (e.g., cAMP reduction): These are typically rapid, and an incubation time of 15-60 minutes is usually sufficient.
-
Gene Expression Changes: For measuring changes in mRNA or protein levels, longer incubation times of 6, 12, 24, or even 48 hours may be necessary.[4]
-
Cell Proliferation/Viability: These assays usually require incubation for 24 to 72 hours.
-
It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific assay and cell line.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| EC50 (human GPR81) | 58 nM | [3][5] |
| EC50 (mouse GPR81) | 50 nM | [3][5] |
| Recommended Solvent | DMSO | [3][6] |
| Stock Solution Storage | -20°C or -80°C (in aliquots) | [3][6][7] |
Table 2: Recommended Concentration Ranges for Key Experiments
| Experiment | Recommended Concentration Range | Notes |
| Dose-Response Curve | 0.1 nM - 10 µM (Logarithmic dilutions) | To determine the EC50 in your cell line. |
| cAMP Assay | EC50 concentration (determined from dose-response) | To confirm Gi signaling pathway activation. |
| Cell Viability Assay | 0.1 nM - 100 µM (Broad range) | To identify potential cytotoxic concentrations. |
| Functional Assays | 1x to 10x the EC50 concentration | Ensure the concentration is non-toxic. |
Experimental Protocols
1. Protocol: Dose-Response Experiment for this compound
This protocol outlines the steps to determine the EC50 of this compound in your cell line of interest using a cAMP assay as the readout.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Agonist Preparation: Prepare serial dilutions of this compound in your cell culture medium. A common approach is to prepare 10-point, 3-fold serial dilutions, starting from a high concentration (e.g., 10 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the prepared agonist dilutions.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes for cAMP assays).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the EC50 value.[11]
2. Protocol: WST-1 Cell Viability Assay
This protocol is to assess the potential cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Agonist Treatment: Treat the cells with a range of this compound concentrations (e.g., from 1 nM to 100 µM) and a vehicle control.
-
Incubation: Incubate the cells for a period relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[12]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.[12][13]
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 420-480 nm using a microplate reader.[12][13]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each agonist concentration.
Visualizations
Caption: GPR81 Signaling Pathway.
Caption: Workflow for GPR81 Agonist Optimization.
Caption: Troubleshooting Decision Tree.
References
- 1. Lactate receptor GPR81 drives breast cancer growth and invasiveness through regulation of ECM properties and Notch ligand DLL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell surface lactate receptor GPR81 is crucial for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GPR81, a cell-surface receptor for lactate, regulates intestinal homeostasis and protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lactate/GPR81 recruits regulatory T cells by modulating CX3CL1 to promote immune resistance in a highly glycolytic gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 12. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 13. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
GPR81 agonist 1 vehicle control for in vivo studies
Welcome to the technical support center for the use of GPR81 agonist 1 in in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to offer troubleshooting for common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for in vivo studies with this compound?
A1: The recommended vehicle for this compound for intraperitoneal (i.p.) administration consists of a mixture of DMSO, PEG300, Tween-80, and saline. A common formulation is a ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to prepare the vehicle in a stepwise manner to ensure proper dissolution of the agonist.
Q2: What is the typical dosage range for this compound in mice?
A2: The dosage of this compound can vary depending on the experimental model and desired effect. However, studies have reported effective doses ranging from 10 mg/kg to 100 mg/kg for intraperitoneal administration in mice. A 10 mg/kg dose has been shown to have good bioavailability (71%) and a maximum concentration (Cmax) of 6.3 μM. A higher dose of 100 mg/kg has been used to demonstrate suppression of lipolysis.
Q3: What is the primary signaling pathway activated by this compound?
A3: GPR81 is a G-protein coupled receptor that primarily signals through the Gi alpha subunit. Activation of GPR81 by an agonist, such as this compound, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate various downstream cellular processes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | The agonist has limited solubility in aqueous solutions. | Prepare the formulation by first dissolving the agonist in DMSO. Subsequently, add PEG300 and Tween-80, ensuring the solution is clear after each addition, before finally adding saline. Gentle warming to 37°C and sonication can aid in dissolution. |
| Inconsistent or Lack of Efficacy | - Improper formulation or administration.- Degradation of the agonist.- Insufficient dosage. | - Ensure the formulation is prepared correctly and administered via the appropriate route (e.g., intraperitoneal injection).- Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Use freshly prepared dilutions for each experiment.- Consider a dose-response study to determine the optimal effective dose for your specific model. |
| Unexpected Side Effects (e.g., Hypertension) | GPR81 activation can have physiological effects beyond the target of interest. Studies have shown that GPR81 agonists can induce hypertension. | - Monitor cardiovascular parameters (e.g., blood pressure, heart rate) in a pilot study.- Consider using the lowest effective dose.- If hypertension is a concern, investigate whether it confounds the experimental outcomes and consider alternative strategies if necessary. |
| Vehicle Control Shows Biological Effects | The vehicle components (DMSO, PEG300, Tween-80) can have their own biological activities. | - Always include a vehicle-only control group in your experimental design.- Minimize the concentration of organic solvents like DMSO as much as possible while maintaining the solubility of the agonist.- If vehicle effects are observed, they should be reported and considered in the interpretation of the results. |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of a stock solution and its dilution for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to prepare a 50 mg/mL stock solution, dissolve 50 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly and use an ultrasonic bath if necessary to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.
-
-
Working Solution Formulation (Example for a 10 mg/kg dose in a 20g mouse):
-
The final injection volume is typically 100-200 µL. For this example, we will prepare a 1 mg/mL working solution for a 200 µL injection volume.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween-80 and vortex until the solution is clear.
-
Finally, add sterile saline to reach the final desired volume and concentration. Vortex thoroughly.
-
The final composition of the vehicle should be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
In Vivo Administration Protocol
Animal Model:
-
This protocol is intended for use in mice. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Procedure:
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Dosing:
-
Gently restrain the mouse.
-
Administer the prepared this compound formulation or vehicle control via intraperitoneal (i.p.) injection.
-
The typical injection volume is 100-200 µL per 20g mouse.
-
-
Monitoring:
-
Observe the animals for any adverse reactions following the injection.
-
Proceed with the experimental timeline and data collection as planned.
-
Signaling Pathways and Experimental Workflow
Caption: this compound signaling pathway.
Caption: In vivo experimental workflow.
Technical Support Center: GPR81 Agonist 1 Long-Term Stability Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the long-term stability testing of GPR81 agonist 1.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the long-term stability testing of this compound? A1: For long-term stability studies, this compound solid powder should be stored at controlled room temperature (25°C/60% RH) and accelerated conditions (40°C/75% RH). For research-grade material and stock solutions, storage at -20°C or -80°C in tightly sealed, opaque containers with a desiccant is recommended to minimize degradation from temperature, moisture, and light.[1][2] Specifically for a DMSO stock solution, storage at -80°C is suitable for up to six months, while -20°C is appropriate for up to one month.[3] It is critical to avoid repeated freeze-thaw cycles, as this can accelerate compound degradation.[2]
Q2: What are the likely degradation pathways for a molecule like this compound? A2: this compound is a heterocyclic compound containing amide and thiazole functional groups.[4] The most common degradation pathways for such molecules are hydrolysis and oxidation.[5][6] The amide bond is susceptible to hydrolysis under acidic or basic conditions, while the heterocyclic rings can be prone to oxidative degradation.[5] It is advisable to conduct forced degradation studies (stress testing) under conditions of high heat, humidity, acid/base hydrolysis, oxidation, and photolysis to proactively identify potential degradation products and establish the intrinsic stability of the molecule.[7][8]
Q3: What is a typical testing schedule for a long-term stability study? A3: The frequency of testing depends on the study's objectives. For a standard 24-month long-term study, a typical schedule includes testing at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated stability studies (e.g., at 40°C), more frequent testing within a shorter timeframe, such as at 0, 1, 3, and 6 months, is common practice.
Q4: Which analytical methods are essential for a robust stability study of this compound? A4: A comprehensive stability program must include a suite of validated, stability-indicating methods:
-
Purity and Degradation Profile: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is fundamental for separating the intact this compound from any potential degradation products and quantifying them.[9][10]
-
Identity and Structural Elucidation: Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the identity of the parent compound and for characterizing the structure of any significant degradation products that may appear over time.[11][12]
-
Potency and Biological Activity: A cell-based functional assay, such as a cAMP assay using a cell line that stably expresses the GPR81 receptor, is critical to confirm that the agonist maintains its biological activity and potency (EC₅₀).[13][14]
Q5: What defines a "significant change" in a stability study that would warrant concern? A5: According to regulatory guidelines, a significant change for a drug substance is typically defined as:
-
A failure to meet the established acceptance criteria for purity.
-
The emergence of any degradation product exceeding its specified limit.
-
A noticeable change in the physical appearance of the substance (e.g., color change).
-
A significant loss of potency in the functional assay.
Troubleshooting Guide
HPLC Analysis Issues
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Peak Tailing | Sample overload; Inappropriate sample solvent; Column contamination or degradation. | Reduce the injected sample concentration. Dissolve the sample in the mobile phase whenever possible. Flush the column with a strong solvent (e.g., 100% Acetonitrile) or replace the column if it is old.[15][16] |
| Peak Fronting | The sample solvent is significantly stronger than the mobile phase. | Dilute the sample or dissolve it in a solvent that is weaker than or equivalent to the initial mobile phase.[15] |
| Split Peaks | Partially clogged column inlet frit; A void or channel has formed in the column packing material. | Disconnect the column and back-flush it. If the problem persists, the column may need to be replaced.[15] |
| Shifting Retention Times | Inconsistent mobile phase preparation; Column aging; Fluctuations in laboratory temperature. | Prepare fresh mobile phase daily. Use a column oven to ensure a stable operating temperature. Ensure the column is fully equilibrated before starting the sequence.[16][17] |
| Ghost or Spurious Peaks | Mobile phase or solvent contamination; Sample carryover from a previous injection. | Use high-purity, HPLC-grade solvents. Run blank injections consisting of only the injection solvent to diagnose carryover or contamination.[15] |
Loss of Agonist Potency in Functional Assays
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Decreased Potency (Increased EC₅₀) | Chemical degradation of the agonist; Improper storage of sample aliquots (e.g., multiple freeze-thaw cycles). | Confirm the purity and integrity of the stability sample using HPLC-MS. Prepare fresh dilutions from a stock solution that has been properly stored at -80°C.[2] |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting inaccuracies during reagent or compound addition. | Ensure cells are fully resuspended to a single-cell suspension before plating. Use calibrated precision pipettes and consider using automated liquid handlers for improved consistency. |
| Low Assay Signal Window | Poor cell health or high passage number; Suboptimal assay conditions (e.g., incubation time, reagent concentrations). | Perform a cell viability test (e.g., Trypan Blue) and use cells from a lower passage number. Re-optimize key assay parameters such as agonist incubation time and the concentration of detection reagents.[18] |
Data Presentation
Table 1: Representative Long-Term Stability Data for this compound (Solid State)
Storage Conditions: 25°C / 60% Relative Humidity (RH)
| Time Point (Months) | Appearance | Purity by HPLC (%) | Total Degradation Products (%) | Potency (cAMP Assay, % of Initial) |
| 0 | White Crystalline Powder | 99.9 | 0.1 | 100 |
| 3 | White Crystalline Powder | 99.8 | 0.2 | 99.6 |
| 6 | White Crystalline Powder | 99.7 | 0.3 | 99.1 |
| 9 | White Crystalline Powder | 99.5 | 0.5 | 98.4 |
| 12 | White Crystalline Powder | 99.3 | 0.7 | 98.0 |
| 18 | White Crystalline Powder | 98.9 | 1.1 | 96.8 |
| 24 | Off-white Powder | 98.4 | 1.6 | 95.5 |
Table 2: Representative Accelerated Stability Data for this compound (Solid State)
Storage Conditions: 40°C / 75% Relative Humidity (RH)
| Time Point (Months) | Appearance | Purity by HPLC (%) | Total Degradation Products (%) | Potency (cAMP Assay, % of Initial) |
| 0 | White Crystalline Powder | 99.9 | 0.1 | 100 |
| 1 | White Crystalline Powder | 99.2 | 0.8 | 98.3 |
| 3 | Off-white Powder | 98.0 | 2.0 | 96.1 |
| 6 | Yellowish Powder | 96.1 | 3.9 | 91.7 |
Experimental Protocols
Stability-Indicating HPLC-UV Method
-
Objective: To quantify the purity of this compound and separate it from potential degradation products.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-3 min: 5% B
-
3-20 min: Gradient from 5% to 95% B
-
20-23 min: Hold at 95% B
-
23-24 min: Gradient from 95% to 5% B
-
24-30 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a stock solution of this compound in DMSO (10 mg/mL). Dilute with a 50:50 mixture of water and acetonitrile to a final concentration of 0.2 mg/mL for injection.
GPR81 Functional Potency Assay (cAMP Measurement)
-
Objective: To determine the functional activity (EC₅₀) of this compound by measuring the inhibition of cAMP production.
-
Cell Line: A CHO-K1 or HEK293 cell line stably expressing human GPR81.
-
Principle: GPR81 is a Gαi-coupled receptor. Its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the reduction of forskolin-stimulated cAMP levels.
-
Protocol:
-
Seed the GPR81-expressing cells into a 384-well white opaque assay plate and incubate for 18-24 hours.
-
Carefully remove the culture medium and add 20 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP breakdown.
-
Add 10 µL of an appropriate concentration of Forskolin to all wells (except the negative control) to stimulate cAMP production.
-
Immediately add 10 µL of serially diluted this compound (or stability samples) to the appropriate wells.
-
Incubate the plate for 30 minutes at room temperature.
-
Detect the final intracellular cAMP levels using a homogeneous detection kit (e.g., HTRF, AlphaScreen, or GloSensor) according to the manufacturer's instructions.[13][14][19]
-
Plot the assay signal against the logarithm of the agonist concentration and use a four-parameter logistic equation to calculate the EC₅₀ value.
-
Mandatory Visualizations
Caption: GPR81 activation by an agonist inhibits adenylyl cyclase via Gαi.
Caption: A typical workflow for a long-term stability study.
Caption: A logical decision tree for investigating stability failures.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. abmole.com [abmole.com]
- 4. This compound | C22H30N4O2S2 | CID 86279608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. HPLC Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 18. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
Validation & Comparative
A Comparative Guide to GPR81 Agonist 1 and Other GPR81 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GPR81 agonist 1 with other known G protein-coupled receptor 81 (GPR81) agonists. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compounds for their studies.
Introduction to GPR81
GPR81, also known as hydroxycarboxylic acid receptor 1 (HCA1), is a Gi-coupled receptor primarily expressed in adipocytes. Its endogenous ligand is lactate. Activation of GPR81 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits lipolysis, the breakdown of triglycerides into free fatty acids and glycerol. Due to its role in regulating lipid metabolism, GPR81 has emerged as a promising therapeutic target for dyslipidemia. A key advantage of targeting GPR81 over the related receptor GPR109a (HCA2), the receptor for niacin, is the potential to avoid the flushing side effect associated with niacin treatment.
Quantitative Comparison of GPR81 Agonists
The following table summarizes the in vitro potency and selectivity of this compound compared to other known GPR81 agonists. Potency is presented as the half-maximal effective concentration (EC50), which is the concentration of an agonist that gives half of the maximal response.
| Agonist | Human GPR81 EC50 | Mouse GPR81 EC50 | Selectivity over GPR109a | Reference |
| This compound | 58 nM | 50 nM | Highly selective | [1][2] |
| Lactate | 1-5 mM | - | - | |
| 3,5-Dihydroxybenzoic acid (3,5-DHBA) | ~150 µM | - | Specific for GPR81 | |
| 3-Chloro-5-hydroxybenzoic acid | ~16 µM | 22 µM | Selective for GPR81 | |
| AZ1 | 550 nM (human adipocytes) | 58 nM (rat adipocytes) | Selective for GPR81 |
Note: Data is compiled from various sources and experimental conditions may differ.
GPR81 Signaling Pathway
Activation of GPR81 by an agonist initiates a signaling cascade that results in the inhibition of lipolysis in adipocytes. The diagram below illustrates this pathway.
Caption: GPR81 signaling cascade leading to the inhibition of lipolysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
cAMP Assay Protocol
This assay is used to determine the potency of GPR81 agonists by measuring their ability to inhibit cAMP production in cells expressing the receptor.
1. Cell Culture and Transfection:
-
CHO-K1 cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cells are transiently transfected with a plasmid encoding the human GPR81 receptor using a suitable transfection reagent.
2. Assay Procedure:
-
24 hours post-transfection, cells are harvested and resuspended in assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Cells are seeded into 384-well plates.
-
Cells are stimulated with forskolin (a direct activator of adenylyl cyclase) to induce cAMP production, in the presence of varying concentrations of the GPR81 agonist.
-
The reaction is incubated for a specified time (e.g., 30 minutes) at room temperature.
-
Cell lysis is performed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
3. Data Analysis:
-
The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each agonist concentration.
-
The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Lipolysis Assay Protocol
This assay measures the ability of GPR81 agonists to inhibit the breakdown of triglycerides in adipocytes.
1. Cell Culture and Differentiation:
-
3T3-L1 preadipocytes are cultured in DMEM with 10% calf serum.
-
To induce differentiation into mature adipocytes, confluent cells are treated with a differentiation cocktail containing insulin, dexamethasone, and IBMX.
-
Mature adipocytes, characterized by the accumulation of lipid droplets, are used for the assay.
2. Assay Procedure:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are then incubated with KRH buffer containing a lipolytic stimulus, such as isoproterenol (a β-adrenergic agonist), in the presence of various concentrations of the GPR81 agonist.
-
The plate is incubated for 1-3 hours at 37°C.
-
The supernatant is collected to measure the amount of glycerol or free fatty acids (FFA) released.
3. Data Analysis:
-
The concentration of glycerol or FFA in the supernatant is quantified using commercially available colorimetric or fluorometric assay kits.
-
The percentage of inhibition of isoproterenol-stimulated lipolysis is calculated for each agonist concentration.
-
The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing GPR81 agonists.
References
GPR81 agonist 1 vs AZ1 and AZ2 GPR81 agonists
An Objective Comparison of GPR81 Agonists for Preclinical Research
This guide provides a detailed comparison of three GPR81 agonists: GPR81 agonist 1, and two compounds developed by AstraZeneca, AZ1 and AZ2. The information is intended for researchers, scientists, and drug development professionals engaged in the study of GPR81 (Hydroxycarboxylic acid receptor 1, HCA1), a G protein-coupled receptor (GPCR) that is a promising target for metabolic diseases such as dyslipidemia and type 2 diabetes.
Introduction to GPR81
GPR81 is a Gi-coupled receptor for which L-lactate is the endogenous ligand.[1][2] Activation of GPR81 in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent suppression of lipolysis.[1][3] This anti-lipolytic effect makes GPR81 an attractive therapeutic target. However, the development of agonists has been challenging, partly due to the need for high potency and selectivity, particularly over the related receptor GPR109a (HCA2), which is associated with a flushing side effect.[4][5][6]
Comparative Analysis of GPR81 Agonists
This section compares this compound, AZ1, and AZ2 based on their potency, efficacy, and selectivity as reported in preclinical studies.
Potency and Efficacy
The potency of these agonists is typically measured by their half-maximal effective concentration (EC50) in functional assays, such as cAMP inhibition or suppression of lipolysis (measured by glycerol release).
| Agonist | Assay Type | Species/Cell Line | Potency (EC50) | Key Findings |
| This compound | cAMP Inhibition | Human GPR81 | 58 nM[4][7][8][9] | Potent and highly selective.[4][7] |
| cAMP Inhibition | Mouse GPR81 | 50 nM[4][7][8][9] | Suppresses lipolysis in mice without cutaneous flushing.[4][7][8] | |
| Lipolysis Inhibition | 3T3-L1 Adipocytes | Active (1-1000 nM)[7][8] | Reduced plasma free fatty acids in fed and fasted mice.[7] | |
| AZ1 | Glycerol Release | Primary Rat Adipocytes | 58 nM[2] | Dose-dependently decreased FFA levels in lean mice.[2] |
| Glycerol Release | Primary Human Adipocytes | 550 nM[2] | Improved insulin sensitivity in diet-induced obese mice.[2] | |
| AZ2 | cAMP Inhibition | Cells with GPR81 | Not specified | Identified via HTS; induced hypertension in rodents via GPR81.[2][10] |
| Antilipolysis (in vivo) | Anesthetized Rats | Active[2] | Increased blood pressure and renal vascular resistance in dogs.[2][11] |
Note: Data is compiled from different studies and direct comparison should be made with caution.
Selectivity
A critical feature for a GPR81 agonist is its selectivity over GPR109a to avoid the flushing side effect.
-
This compound is reported to have remarkable selectivity for GPR81 over GPR109a.[4][7][8]
-
The AstraZeneca compounds AZ1 and AZ2 were identified from a high-throughput screening campaign designed to find GPR81-selective agonists.[2] As a reference, the compound 3-chloro-5-hydroxybenzoic acid (CHBA) was found to be a selective GPR81 agonist with an EC50 of ~16 μM and was inactive against GPR109a at concentrations >1 mM.[5]
Signaling Pathways and Experimental Workflows
GPR81 Signaling Pathway
GPR81 activation by an agonist initiates a signaling cascade characteristic of Gi-coupled receptors. The primary pathway involves the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP. However, other pathways, such as PI3K/Akt signaling, have also been implicated in GPR81's downstream effects, particularly in the context of cancer.[12]
Caption: Canonical GPR81 signaling pathway via Gi-protein coupling.
Experimental Workflow: cAMP Inhibition Assay
A common method to quantify GPR81 agonist potency is through a cell-based assay measuring the inhibition of forskolin-stimulated cAMP production.
Caption: General workflow for a cell-based GPR81 cAMP inhibition assay.
Experimental Protocols
Detailed protocols are essential for reproducing and comparing experimental data. Below are generalized methodologies for key assays used to characterize GPR81 agonists.
Protocol 1: Cell-Based cAMP Inhibition Assay (HTRF/AlphaScreen)
This protocol is used to determine the potency (EC50) of GPR81 agonists by measuring their ability to inhibit adenylyl cyclase.
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human GPR81 receptor are cultured in appropriate media (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).
-
Cell Plating: Cells are harvested and seeded into white, opaque 384-well plates at a density of 5,000-10,000 cells per well and incubated overnight.[13]
-
Compound Preparation: Test agonists (e.g., this compound, AZ1) are serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES) to create a 10-point concentration curve.
-
Agonist Treatment: Media is removed from the cell plates, and the diluted compounds are added. Plates are incubated for 15-30 minutes at room temperature.
-
Adenylyl Cyclase Stimulation: A solution of forskolin (a potent adenylyl cyclase activator) is added to all wells (except negative controls) to a final concentration of 5-10 µM. The plate is incubated for another 15-30 minutes.
-
Detection: Cells are lysed, and cAMP levels are measured using a homogenous assay kit, such as Cisbio HTRF or PerkinElmer AlphaScreen, following the manufacturer's instructions.[13][14] These kits typically involve competition between cellular cAMP and a labeled cAMP tracer for binding to a specific antibody.[13]
-
Data Analysis: The signal is read on a compatible plate reader. The data is normalized to controls (forskolin alone vs. vehicle) and a dose-response curve is generated using non-linear regression to calculate the EC50 value.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures an alternative signaling pathway for GPCRs and can be used to identify biased agonism. The DiscoverX PathHunter assay is a common platform.[15][16]
-
Cell Line: Use a cell line engineered to co-express the GPR81 receptor fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[15][16]
-
Cell Plating: Plate the PathHunter cells in 384-well plates according to the manufacturer's protocol and incubate overnight.[15][17]
-
Compound Addition: Prepare serial dilutions of the test agonists. Add the compounds to the cells and incubate for 60-90 minutes at 37°C.[17]
-
Signal Detection: Add the PathHunter detection reagent mixture to each well. Incubate at room temperature for 60 minutes in the dark.[16][17] The recruitment of β-arrestin to the activated GPR81 brings the two enzyme fragments together, forming a functional β-galactosidase that hydrolyzes a substrate to produce a chemiluminescent signal.[15]
-
Data Analysis: Measure chemiluminescence using a plate reader. Plot the signal against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
References
- 1. Cell surface lactate receptor GPR81 is crucial for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 11. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cosmobio.co.jp [cosmobio.co.jp]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to GPR81 Agonist 1 and Lactate Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic GPR81 agonist 1 and the endogenous ligand, lactate, in their ability to activate the G protein-coupled receptor 81 (GPR81). The information presented is curated from experimental data to assist researchers in selecting the appropriate tool for their studies on GPR81 signaling and its physiological roles.
Quantitative Comparison of Agonist Activity
The following table summarizes the key pharmacological parameters of this compound and lactate.
| Parameter | This compound | Lactate | Reference(s) |
| Potency (EC50) | 58 nM (human), 50 nM (mouse) | 1.5 - 5 mM | [1] |
| Efficacy (Emax) | Lower efficacy in Gαi/o and Gαs coupling compared to lactate. | Higher efficacy in Gαi/o and Gαs coupling. | [2] |
| Selectivity | Highly selective for GPR81 over GPR109a. | Endogenous ligand for GPR81. | |
| Physiological Concentration | Not applicable (synthetic) | 1-20 mM | [3] |
GPR81 Signaling Pathways
Activation of GPR81 by both its endogenous and synthetic agonists triggers a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G proteins (Gi/o), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, evidence also suggests the involvement of alternative signaling pathways.
Experimental Workflow for Agonist Comparison
The following diagram outlines a typical experimental workflow for comparing the activity of this compound and lactate.
Detailed Experimental Protocols
Lipolysis Assay in 3T3-L1 Adipocytes
This protocol is designed to measure the inhibition of lipolysis in differentiated 3T3-L1 adipocytes following treatment with GPR81 agonists.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
DMEM with 1% BSA and 25 mM HEPES
-
Isoproterenol (or other lipolytic agent)
-
This compound
-
L-Lactate
-
Glycerol and/or Non-Esterified Fatty Acid (NEFA) quantification kits
-
96-well plates
Procedure:
-
Cell Seeding: Seed differentiated 3T3-L1 adipocytes in 96-well plates and allow them to adhere.
-
Starvation: Gently wash the cells with PBS and then incubate in serum-free DMEM for 2 hours.
-
Agonist Treatment: Replace the starvation medium with DMEM containing 1% BSA and 25 mM HEPES. Add varying concentrations of this compound or lactate to the wells.
-
Stimulation of Lipolysis: After a 30-minute pre-incubation with the agonists, add a submaximal concentration of isoproterenol (e.g., 100 nM) to all wells except the basal control.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 1-2 hours.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
Quantification: Measure the concentration of glycerol and/or NEFAs in the supernatant using commercially available kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the maximal isoproterenol-stimulated lipolysis and plot the percentage of inhibition against the agonist concentration to determine the EC50.
cAMP Assay in GPR81-Expressing CHO-K1 Cells
This protocol measures the inhibition of forskolin-stimulated cAMP production in CHO-K1 cells stably expressing GPR81.
Materials:
-
CHO-K1 cells stably expressing human or mouse GPR81
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Forskolin
-
This compound
-
L-Lactate
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well plates
Procedure:
-
Cell Preparation: Harvest GPR81-expressing CHO-K1 cells and resuspend them in assay buffer to the desired density.
-
Cell Dispensing: Dispense the cell suspension into a 384-well plate.
-
Agonist Addition: Add varying concentrations of this compound or lactate to the wells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit following the manufacturer's protocol.
-
Data Analysis: Generate a standard curve to convert the raw signal to cAMP concentrations. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the agonist concentration to determine the EC50.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR81, a hallmark of GPCR activation and a key step in receptor desensitization and signaling.
Materials:
-
Cell line co-expressing GPR81 and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin cells)
-
Assay-specific detection reagents
-
This compound
-
L-Lactate
-
384-well plates
Procedure:
-
Cell Plating: Plate the GPR81/β-arrestin cell line in a 384-well plate and incubate overnight.
-
Agonist Stimulation: Add serial dilutions of this compound or lactate to the wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Add the detection reagents according to the manufacturer's instructions and incubate for the recommended time (typically 60 minutes) at room temperature.
-
Signal Measurement: Read the plate on a luminometer or other appropriate instrument.
-
Data Analysis: Plot the luminescent signal against the agonist concentration to generate a dose-response curve and calculate the EC50.
Conclusion
This compound is a potent and selective synthetic agonist for GPR81, exhibiting significantly higher potency than the endogenous ligand, lactate. However, preliminary data suggests that it may have a lower maximal efficacy in activating G protein-dependent signaling pathways. The choice between using this compound and lactate will depend on the specific research question. This compound is an excellent tool for in vitro and in vivo studies where high potency and selectivity are required, and to avoid the metabolic effects of lactate. Lactate, on the other hand, is essential for studying the physiological and pathophysiological roles of GPR81 activation under endogenous conditions. The provided experimental protocols offer a framework for researchers to directly compare the activity of these and other GPR81 agonists in various cellular contexts.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lactate inhibits lipolysis in fat cells through activation of an orphan G-protein-coupled receptor, GPR81 - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR81 Agonist 1: A Comparative Guide to Selectivity Over GPR109a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GPR81 agonist 1's selectivity for the G-protein coupled receptor 81 (GPR81) over the closely related GPR109a. The information presented is supported by experimental data to assist researchers in evaluating this compound for their studies.
Introduction to GPR81 and GPR109a
GPR81 (also known as HCA1) and GPR109a (also known as HCA2) are two closely related G-protein coupled receptors (GPCRs) that are activated by endogenous hydroxycarboxylic acids. Both receptors are coupled to Gi alpha subunits, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
GPR81 is primarily activated by lactate and plays a significant role in regulating metabolism and inflammation. Its expression is most abundant in adipocytes, where it mediates the anti-lipolytic effects of lactate.
GPR109a is the receptor for the vitamin niacin (nicotinic acid) and the ketone body β-hydroxybutyrate. It is known for its role in mediating the lipid-lowering effects of niacin and has also been implicated in tumor suppression and immune modulation.
The development of selective GPR81 agonists is of significant interest for therapeutic applications, such as treating dyslipidemia, without the flushing side effect associated with GPR109a activation by niacin.
GPR81 and GPR109a Signaling Pathways
Activation of both GPR81 and GPR109a by their respective agonists initiates a signaling cascade through the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase (AC), which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP) from ATP. The decrease in cAMP levels leads to reduced protein kinase A (PKA) activity and subsequent downstream cellular responses.
Quantitative Comparison of Agonist Activity
This compound has been identified as a potent and highly selective agonist for GPR81.[1][2] Experimental data, primarily from a study by Sakurai T, et al. (2014), demonstrates its remarkable selectivity over GPR109a.[3][4]
| Compound | Target | Species | EC50 | Selectivity over GPR109a | Reference |
| This compound | GPR81 | Human | 58 nM | > 17,000-fold | [3][4] |
| GPR81 | Mouse | 50 nM | > 20,000-fold | [3][4] | |
| GPR109a | Human | > 1 mM | - | [5][6] | |
| Lactate (endogenous agonist) | GPR81 | ~1-5 mM | - | ||
| Niacin (endogenous agonist) | GPR109a | ~1 µM | - |
Experimental Protocols
The selectivity of this compound was determined using functional assays that measure the downstream effects of receptor activation, such as changes in intracellular cAMP levels and inhibition of lipolysis.
cAMP Measurement Assay (for GPR81 and GPR109a)
This assay quantifies the inhibition of adenylyl cyclase activity upon agonist stimulation of Gi-coupled receptors.
Detailed Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing either human GPR81 or human GPR109a are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Treatment: The culture medium is replaced with a stimulation buffer. Cells are then treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or a similar time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The decrease in cAMP levels is plotted against the agonist concentration, and the EC50 value is determined using a sigmoidal dose-response curve.
Lipolysis Assay (in 3T3-L1 Adipocytes)
This assay measures the functional consequence of GPR81 activation in a physiologically relevant cell type.
Detailed Methodology:
-
Cell Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.
-
Lipolysis Induction: Differentiated adipocytes are washed and incubated in a buffer containing a lipolytic agent, such as isoproterenol, to stimulate lipolysis.
-
Agonist Treatment: Cells are co-incubated with the lipolytic agent and varying concentrations of this compound.
-
Glycerol Measurement: The amount of glycerol released into the medium, a product of triglyceride breakdown, is quantified using a colorimetric or fluorometric assay kit.
-
Data Analysis: The inhibition of glycerol release is plotted against the agonist concentration to determine the IC50 value.
Conclusion
The available experimental data strongly supports the classification of this compound as a highly potent and selective agonist for GPR81, with negligible activity at GPR109a at therapeutic concentrations. This high degree of selectivity makes it a valuable tool for studying the specific physiological roles of GPR81 and a promising lead compound for the development of novel therapeutics targeting metabolic disorders without the undesirable side effects associated with GPR109a activation. Researchers utilizing this compound can be confident in its ability to selectively modulate GPR81-mediated signaling pathways.
References
- 1. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Lactate as an Astroglial Signal Augmenting Aerobic Glycolysis and Lipid Metabolism [frontiersin.org]
A Comparative Guide to the Efficacy of GPR81 Agonist 1 in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GPR81 agonist 1's efficacy against other known GPR81 agonists. The data presented is compiled from various studies to offer a comprehensive overview of its performance in different cellular contexts, including adipocytes, cancer cell lines, and immune cells.
GPR81 Agonist Performance Comparison
The following tables summarize the quantitative data on the potency of this compound and its alternatives.
Table 1: Agonist Potency (EC50) Comparison
| Agonist | Species | EC50 | Citation |
| This compound | Human | 58 nM | [1] |
| Mouse | 50 nM | [1] | |
| 3-chloro-5-hydroxybenzoic acid | Human | ~16 µM | [2][3] |
| 3,5-dihydroxybenzoic acid | Human | ~150 µM |
Table 2: Summary of GPR81 Agonist Efficacy in Various Cell Lines
| Agonist | Cell Line(s) | Observed Effect(s) | Citation(s) |
| This compound | 3T3-L1 (adipocytes) | Inhibition of lipolysis. | [1] |
| BT-549, MDA-MB-231 (breast cancer) | Significantly inhibited PD-L1 expression. | ||
| MDA-MB-453 (breast cancer) | No significant effect on PD-L1 expression. | ||
| 3-chloro-5-hydroxybenzoic acid | Dendritic Cells | Suppressed MHC II expression and pro-inflammatory cytokine secretion (IL-6, TNF-α, IL-12p40). | |
| 3,5-dihydroxybenzoic acid | MDA-MB-231 (breast cancer) | Induced a significant increase in cell proliferation and colony formation. |
GPR81 Signaling Pathway
Activation of GPR81, a Gi-coupled receptor, by its agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway has various downstream effects depending on the cell type.
References
Comparative Pharmacokinetic Profiles of GPR81 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profiles of key GPR81 agonists. The data presented is compiled from available preclinical studies to aid in the selection of appropriate compounds for further investigation.
GPR81, a G-protein coupled receptor activated by lactate, has emerged as a promising therapeutic target for metabolic and inflammatory diseases. The development of potent and selective GPR81 agonists is an active area of research. Understanding the pharmacokinetic properties of these compounds is crucial for predicting their in vivo efficacy and safety. This guide summarizes the available pharmacokinetic data for several GPR81 agonists, including GPR81 agonist 1 (compound 2), 3-chloro-5-hydroxybenzoic acid, and the AZ series of compounds (AZ1 and AZ2).
GPR81 Signaling Pathways
Activation of GPR81 by its agonists initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to a Gi alpha subunit, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This mechanism is central to the anti-lipolytic effects of GPR81 activation in adipocytes.
Beyond the canonical pathway, GPR81 activation has been shown to modulate other signaling cascades, including the PI3K/Akt-CREB and Hippo pathways.[2][3] The PI3K/Akt-CREB pathway is implicated in promoting cell survival and angiogenesis.[2][3] The Hippo signaling pathway, a key regulator of organ size, is also influenced by GPR81, suggesting a role in cell proliferation and apoptosis.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Sweet DREAMs for Hippo - PMC [pmc.ncbi.nlm.nih.gov]
GPR81 Agonist 1: A Comparative Analysis of Efficacy in Wild-Type versus GPR81 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of GPR81 agonist 1 in preclinical models, specifically focusing on the differential effects observed in wild-type animals versus those with a genetic knockout of the GPR81 receptor. The data presented herein, supported by detailed experimental protocols, demonstrates the on-target activity of this compound and underscores the critical role of the GPR81 receptor in mediating its pharmacological effects.
Executive Summary
GPR81, a G-protein coupled receptor, has emerged as a promising therapeutic target for metabolic diseases due to its role in regulating lipolysis. This compound is a potent and selective activator of this receptor. Experimental evidence from studies utilizing GPR81 knockout (KO) mice unequivocally demonstrates that the therapeutic effects of this compound are entirely dependent on the presence of its target receptor. In wild-type (WT) mice, this compound effectively suppresses lipolysis, leading to a reduction in plasma free fatty acids (FFAs). Conversely, in GPR81 KO mice, this compound fails to elicit any significant change in FFA levels, confirming its specific mechanism of action. This guide synthesizes the key findings, presents the supporting data in a clear, comparative format, and provides detailed methodologies to aid in the design and interpretation of related research.
Data Presentation
In Vivo Efficacy: Suppression of Plasma Free Fatty Acids (FFAs)
The in vivo efficacy of this compound was evaluated by measuring its ability to suppress plasma FFA levels in both wild-type and GPR81 knockout mice. The data clearly indicates a GPR81-dependent mechanism of action.
| Animal Model | Treatment Group | Dose (µmol/kg) | Change in Plasma FFA Levels | Citation |
| Wild-Type (WT) Mice | Vehicle | - | No significant change | [1][2][3] |
| Wild-Type (WT) Mice | This compound (AZ1) | 20 | Significant Reduction | [1][2][3] |
| GPR81 Knockout (KO) Mice | Vehicle | - | No significant change | [1][2][3] |
| GPR81 Knockout (KO) Mice | This compound (AZ1) | 20 | No significant change | [1][2][3] |
In Vitro Efficacy: Inhibition of Lipolysis in Adipocytes
Studies on isolated adipocytes have shown that the anti-lipolytic effect of GPR81 activation is abolished in cells lacking the GPR81 receptor. While direct quantitative data for "this compound" in a head-to-head comparison on WT and KO adipocytes is not detailed in the provided search results, the effect of the endogenous ligand, lactate, serves as a surrogate to demonstrate the principle.
| Cell Type | Treatment | Effect on Lipolysis (Glycerol/NEFA release) | Citation |
| Wild-Type (WT) Adipocytes | Lactate | Inhibition | [4] |
| GPR81 Knockout (KO) Adipocytes | Lactate | No Inhibition | [4] |
Signaling Pathway and Experimental Workflow
GPR81 Signaling Pathway
GPR81 is a Gi-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently inhibits protein kinase A (PKA), which in turn leads to the dephosphorylation and inactivation of hormone-sensitive lipase (HSL), ultimately suppressing lipolysis.[5][6][7]
Caption: GPR81 Signaling Pathway.
Experimental Workflow: In Vivo Efficacy Assessment
The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in wild-type and GPR81 knockout mouse models.
Caption: In Vivo Experimental Workflow.
Logical Comparison of Efficacy
The core finding of the comparative studies is the dependency of the agonist's effect on the presence of the GPR81 receptor.
References
- 1. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 3. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 4. Lactate and the GPR81 receptor in metabolic regulation: implications for adipose tissue function and fatty acid utilisation by muscle during exercise | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Independent Validation of GPR81 Agonist Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of selected G-protein coupled receptor 81 (GPR81) agonists, supported by experimental data from independent validation studies. It is intended to assist researchers in selecting the appropriate tools for their studies on GPR81 signaling and its role in various physiological and pathological processes.
GPR81 Signaling Pathway
GPR81, also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a Gi-protein coupled receptor.[1] Its activation by endogenous lactate or synthetic agonists leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This primary signaling event triggers a cascade of downstream effects, most notably the suppression of lipolysis in adipocytes.[2] Additionally, GPR81 activation has been linked to other pathways, including the PI3K/Akt-CREB pathway, which can promote angiogenesis.[3]
Caption: Canonical GPR81 signaling cascade.
Comparative Analysis of GPR81 Agonists
This section compares the activity of two prominent synthetic GPR81 agonists: "GPR81 agonist 1" (also referred to as compound 2 in some literature) and 3-chloro-5-hydroxybenzoic acid. Data from initial characterization and subsequent independent validation studies are presented.
Quantitative Data Summary
| Agonist | Target | Assay Type | Reported EC50 | Source Type | Reference |
| This compound | Human GPR81 | cAMP Assay | 58 nM | Initial Discovery | [4] |
| Mouse GPR81 | cAMP Assay | 50 nM | Initial Discovery | [4] | |
| AZ1 (GPR81 agonist) | Rat Adipocytes | Lipolysis (Glycerol release) | 58 nM | Independent Validation | [2] |
| Human Adipocytes | Lipolysis (Glycerol release) | 550 nM | Independent Validation | [2] | |
| 3-chloro-5-hydroxybenzoic acid | Human GPR81 | Not Specified | 16 µM | Initial Discovery | [5] |
| Rat GPR81 | Not Specified | 7 µM | Initial Discovery | [5] | |
| Mouse GPR81 | Not Specified | 22 µM | Initial Discovery | [5] |
Experimental Protocols for Agonist Validation
Independent validation of GPR81 agonist activity typically involves measuring downstream signaling events, primarily the inhibition of cAMP production and the suppression of lipolysis in adipocytes.
General Experimental Workflow for GPR81 Agonist Validation
The following diagram outlines a typical workflow for validating the activity of a GPR81 agonist.
Caption: Workflow for GPR81 agonist validation.
Key Experimental Methodologies
1. cAMP Measurement Assay
This assay quantifies the intracellular concentration of cAMP following agonist stimulation. As GPR81 is a Gi-coupled receptor, its activation leads to a decrease in cAMP levels.
-
Principle: Competitive immunoassays are commonly used, where cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
General Protocol Outline:
-
Seed cells expressing GPR81 (e.g., HEK293-hGPR81) in a multi-well plate.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate cells with forskolin to elevate basal cAMP levels.
-
Treat cells with varying concentrations of the GPR81 agonist.
-
Lyse the cells to release intracellular cAMP.
-
Perform the cAMP quantification using a commercial kit (e.g., HTRF, ELISA-based).
-
Measure the signal (e.g., fluorescence, absorbance) and calculate cAMP concentrations based on a standard curve.
-
Plot the dose-response curve and determine the EC50 value of the agonist.
-
2. Lipolysis Assay in Adipocytes
This assay measures the release of glycerol and/or free fatty acids (FFAs) from adipocytes, which is a direct functional consequence of GPR81-mediated cAMP reduction.
-
Principle: The inhibition of lipolysis by a GPR81 agonist is quantified by measuring the decrease in glycerol or FFA release from adipocytes that have been stimulated with a lipolytic agent (e.g., isoproterenol, forskolin).
-
General Protocol Outline:
-
Culture and differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.
-
Wash and incubate the adipocytes in a suitable buffer.
-
Pre-treat the cells with varying concentrations of the GPR81 agonist.
-
Stimulate lipolysis with a β-adrenergic agonist (e.g., isoproterenol) or forskolin.
-
Incubate for a defined period (e.g., 1-2 hours).
-
Collect the incubation medium.
-
Quantify the amount of glycerol or FFAs in the medium using commercially available colorimetric or fluorometric assay kits.
-
Normalize the results to the total protein content of the cells.
-
Plot the dose-response curve for the inhibition of lipolysis and determine the IC50 value of the agonist.
-
Conclusion
The independent validation data presented in this guide confirm the activity of "this compound" (AZ1) and 3-chloro-5-hydroxybenzoic acid as potent and selective agonists of GPR81. The provided experimental protocols offer a foundational framework for researchers to independently verify the activity of these and other GPR81 agonists in their own experimental settings. The choice of agonist and validation assay will depend on the specific research question and the cellular context being investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GPR81 Agonist 1: A Guide for Laboratory Professionals
Researchers and drug development professionals handling GPR81 agonist 1 require clear and reliable procedures for its proper disposal to ensure laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, general best practices for the disposal of non-hazardous laboratory chemicals should be followed. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
I. Pre-Disposal and Waste Classification
Before disposal, it is crucial to determine if this compound is considered a hazardous substance by local and institutional regulations. In the absence of a specific SDS, treating the compound as potentially hazardous is the most prudent approach.
Key Steps:
-
Consult Institutional EHS: Your institution's EHS department is the primary resource for chemical waste disposal procedures. They can provide guidance on whether this compound can be treated as non-hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS.[1][2] Improper mixing can create hazardous reactions and complicate the disposal process.[1]
II. Disposal Procedures for Solid and Liquid Waste
The appropriate disposal method for this compound will depend on its physical state (solid or liquid) and its classification as hazardous or non-hazardous.
Table 1: Disposal Options for this compound
| Waste Form | Disposal as Non-Hazardous Waste | Disposal as Hazardous Waste |
| Solid | Package in a sealed, clearly labeled container. Laboratory personnel should transport it directly to the designated dumpster. Do not place in common laboratory trash cans.[3] | Collect in a designated, properly labeled hazardous waste container. The label should include the chemical name and accumulation start date. Store in a designated satellite accumulation area.[4] |
| Liquid (Solutions) | Disposal of non-hazardous liquids down the sanitary sewer may be permissible but often requires prior approval from your institution's EHS.[3][5] The solution should be flushed with a large volume of water.[5] | Collect in a designated, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvent used. Store in a designated satellite accumulation area, segregated from incompatible materials.[4] |
III. Disposal of Empty Containers
Properly emptied containers that held this compound must also be disposed of correctly to prevent accidental exposure or environmental contamination.
Procedure for Empty Containers:
-
Thoroughly Empty: Ensure that all residual this compound has been removed from the container.
-
Rinsing (if required): If the compound is determined to be hazardous, the container may need to be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[6][7]
-
Deface Labels: All chemical labels on the empty container should be removed or completely defaced to prevent misidentification.[3][6]
-
Final Disposal: Once cleaned and defaced, the container can typically be disposed of in the regular trash.[3][6]
IV. Experimental Workflow for Safe Disposal
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. acewaste.com.au [acewaste.com.au]
- 3. sfasu.edu [sfasu.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
